Dioxybenzone-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-[2-hydroxy-4-(trideuteriomethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3/i1D3 |
InChI Key |
MEZZCSHVIGVWFI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Dioxybenzone-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Dioxybenzone-d3, a deuterated analog of the UV-filtering agent Dioxybenzone. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis, metabolic studies, and pharmacokinetic research.
This compound, with the IUPAC name (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone, is a valuable tool in mass spectrometry-based bioanalytical methods.[1] The incorporation of three deuterium atoms in the methoxy group provides a distinct mass shift, enabling precise differentiation from the unlabeled endogenous compound.
Data Presentation: Quantitative Analysis of this compound
While a specific certificate of analysis detailing the exact isotopic purity of this compound is not publicly available from all suppliers, the chemical purity and typical isotopic enrichment for such deuterated standards are generally high to ensure analytical accuracy. The following table summarizes the available quantitative data and typical specifications for research-grade this compound.
| Parameter | Specification | Method of Determination | Source |
| Chemical Formula | C₁₄H₉D₃O₄ | - | LGC Standards[2][3] |
| Molecular Weight | 247.26 g/mol | - | LGC Standards[2][3] |
| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) | LGC Standards |
| Typical Isotopic Purity | ≥98 atom % D | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy | General Technical Knowledge |
Experimental Protocols: Determination of Isotopic Purity
The determination of isotopic purity is critical for the validation of this compound as an internal standard. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a highly sensitive method for determining the isotopic enrichment of a labeled compound by measuring the relative abundance of its isotopologues.
Objective: To quantify the percentage of this compound that is fully deuterated (d3) and to identify the presence of partially deuterated (d1, d2) and non-deuterated (d0) species.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Operate the ESI source in either positive or negative ion mode, optimized for the ionization of Dioxybenzone.
-
Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of the d0 to d3 isotopologues of Dioxybenzone.
-
-
Data Analysis:
-
From the high-resolution mass spectrum, identify the monoisotopic peaks corresponding to the molecular ions of the different isotopologues (e.g., [M+H]⁺ or [M-H]⁻).
-
Measure the integrated peak area or intensity for each isotopologue (d0, d1, d2, and d3).
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (% d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
-
-
Corrections for the natural abundance of ¹³C may be necessary for the highest accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy can be used to confirm the position of deuterium labeling and to estimate the isotopic purity.
Objective: To confirm the location of deuterium incorporation and assess the level of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The isotopic purity can be estimated by the reduction in the integral of the proton signal corresponding to the methoxy group (OCH₃) in unlabeled Dioxybenzone. The presence of a residual signal at this chemical shift indicates incomplete deuteration.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
A single resonance corresponding to the deuterated methoxy group should be observed, confirming the site of labeling.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the isotopic purity of this compound.
Caption: Experimental workflow for isotopic purity determination.
Caption: Principle of mass spectrometry for isotopic analysis.
References
An In-depth Technical Guide to the Synthesis and Characterization of Dioxybenzone-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of Dioxybenzone-d3, a deuterated analog of the common UV-filtering agent Dioxybenzone. This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This guide details a feasible synthetic route, outlines rigorous characterization methodologies, and presents expected analytical data in a clear, structured format.
Introduction
Dioxybenzone (2,2'-dihydroxy-4-methoxybenzophenone) is a widely used ingredient in sunscreens and other personal care products for its ability to absorb UVA and UVB radiation. The deuterium-labeled version, this compound, incorporates three deuterium atoms on the methoxy group. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1] Such standards are crucial in drug development and toxicology studies for accurate quantification of the parent compound.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a selective O-methylation using a deuterated reagent. This approach allows for the specific introduction of the deuterium label at the desired position.
Experimental Protocol: A Representative Synthesis
Step 1: Friedel-Crafts Acylation – Synthesis of 2,2',4-Trihydroxybenzophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add resorcinol (1.0 eq) and 2-hydroxybenzoic acid (1.0 eq).
-
Catalyst Addition: Carefully add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (1.2 eq), to the flask under a nitrogen atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 70-75°C with constant stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After completion, cool the reaction mixture to room temperature and add distilled water to quench the reaction. The crude product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude 2,2',4-trihydroxybenzophenone can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Selective O-Methylation – Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 2,2',4-trihydroxybenzophenone (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the solution and stir for 30 minutes at room temperature.
-
Deuterated Reagent Addition: Add deuterated methyl iodide (CD₃I) (1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product as a pale-yellow solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are typically employed.
Data Presentation: Expected Analytical Data
| Parameter | Expected Value |
| Chemical Formula | C₁₄H₉D₃O₄ |
| Molecular Weight | 247.26 g/mol |
| Appearance | Pale yellow solid |
| Purity (HPLC) | >95% |
| ¹H NMR | Aromatic protons consistent with Dioxybenzone structure; absence of methoxy proton signal at ~3.8 ppm. |
| ¹³C NMR | Aromatic carbons consistent with Dioxybenzone structure; methoxy carbon signal will be a multiplet due to C-D coupling. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 246.08 |
| Isotopic Enrichment | >98% D₃ |
Experimental Protocols for Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 288 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak to determine purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum. The aromatic region (6.0-8.0 ppm) should show a complex pattern of signals corresponding to the protons on the two phenyl rings. The characteristic singlet for the methoxy protons at approximately 3.8 ppm in the non-deuterated Dioxybenzone will be absent.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the aromatic carbons and the carbonyl carbon. The carbon of the deuterated methoxy group will appear as a multiplet due to coupling with deuterium and will be shifted slightly upfield compared to the non-deuterated analog.
3. Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Enrichment
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 246.08. The isotopic distribution of this peak will confirm the incorporation of three deuterium atoms. The isotopic enrichment can be calculated by comparing the intensities of the peaks corresponding to the d0, d1, d2, and d3 species.
Characterization Workflow Diagram
Caption: Analytical workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods provide a robust strategy for confirming the identity, purity, and isotopic labeling of the final product. The availability of high-quality this compound is critical for advancing research in areas requiring precise quantification of Dioxybenzone, thereby supporting drug development and safety assessment efforts.
References
- 1. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 2. Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104945234A - Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
A Technical Guide to Dioxybenzone-d3: From Sourcing to Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dioxybenzone-d3, a deuterated analog of the common UV filter Dioxybenzone. This document covers reliable suppliers, typical quality specifications, and detailed experimental protocols for its analysis. Furthermore, it elucidates the metabolic fate of Dioxybenzone, offering a comprehensive resource for researchers in pharmacology, toxicology, and analytical chemistry.
Sourcing and Quality of this compound
This compound, the deuterium-labeled version of Dioxybenzone, is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] Its deuteration provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry.[1][2]
Several reputable suppliers offer this compound for research purposes. While a specific Certificate of Analysis is batch-dependent and must be obtained directly from the supplier upon purchase, typical product specifications are summarized below.
Table 1: Representative Supplier Specifications for this compound
| Parameter | Typical Specification | Source |
| Synonyms | 2,2′-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone 8-d3, Cyasorb UV 24-d3 | [1] |
| IUPAC Name | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | [1] |
| Purity | ≥98.0% (by HPLC) | |
| Molecular Formula | C₁₄H₉D₃O₄ | |
| Molecular Weight | ~247.26 g/mol | |
| Storage | Recommended conditions are typically provided on the Certificate of Analysis |
Key Suppliers:
-
LGC Standards: A global supplier of reference materials.
-
MedchemExpress: A supplier of research chemicals and biochemicals.
-
Veeprho: Specializes in pharmaceutical impurities and stable isotope-labeled compounds.
-
Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.
Metabolic Pathways of Dioxybenzone
Understanding the metabolism of Dioxybenzone is crucial for interpreting pharmacokinetic and toxicological data. In vivo and in vitro studies have identified several key metabolic transformations. The primary metabolic routes involve demethylation, hydroxylation, and glucuronidation.
-
Demethylation (M1): The methoxy group of Dioxybenzone can be demethylated.
-
Hydroxylation (M2): A hydroxyl group can be added to one of the aromatic rings.
-
Glucuronidation: One or both of the hydroxyl groups on Dioxybenzone can be conjugated with glucuronic acid. Studies have shown that approximately 20-25% of Dioxybenzone can be metabolized to its glucuronide conjugates in skin cells.
These metabolic processes can alter the biological activity of the parent compound, with some metabolites exhibiting enhanced estrogenic effects.
Experimental Protocols: Analysis of Dioxybenzone and its Metabolites
This compound is an ideal internal standard for the quantification of Dioxybenzone and its metabolites in biological and environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Serum
This protocol is adapted from a method for the analysis of benzophenone-3 and its metabolites in human serum.
Objective: To extract Dioxybenzone and its metabolites from a serum matrix.
Materials:
-
Human serum sample
-
Hydrochloric acid (HCl), 6 M
-
Acetone (disperser solvent)
-
Chloroform (extraction solvent)
-
This compound (internal standard)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Hydrolysis and Protein Precipitation:
-
To 800 µL of the serum sample, add an equal volume of 6 M HCl.
-
Spike the sample with an appropriate concentration of this compound internal standard.
-
Heat the mixture at 100 °C for 1 hour to hydrolyze conjugated metabolites and precipitate proteins.
-
Allow the sample to cool to room temperature.
-
Centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
-
DLLME:
-
Prepare a mixture of 70 µL of acetone and 30 µL of chloroform.
-
Rapidly inject this mixture into the supernatant from the previous step.
-
Vortex vigorously to create a cloudy solution, indicating the dispersion of the extraction solvent.
-
Centrifuge to separate the phases. The small volume of chloroform containing the analytes will settle at the bottom.
-
Carefully collect the chloroform phase for LC-MS/MS analysis.
-
Analytical Method: LC-MS/MS
This is a general procedure based on methods for analyzing UV filters in biological and environmental samples. Instrument parameters will need to be optimized for the specific LC-MS/MS system being used.
Objective: To quantify Dioxybenzone and its metabolites using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for Dioxybenzone, its metabolites, and this compound.
Table 2: Example MRM Transitions for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dioxybenzone | [To be determined] | [To be determined] |
| Metabolite 1 (Demethylated) | [To be determined] | [To be determined] |
| Metabolite 2 (Hydroxylated) | [To be determined] | [To be determined] |
| This compound (Internal Standard) | [To be determined] | [To be determined] |
Data Analysis:
-
Quantification is achieved by creating a calibration curve using known concentrations of Dioxybenzone and its metabolite standards, with a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Conclusion
This compound is an indispensable tool for researchers studying the pharmacokinetics, metabolism, and environmental fate of its non-deuterated counterpart. This guide provides a foundational understanding of its sourcing, typical quality attributes, metabolic pathways, and a detailed framework for its use as an internal standard in quantitative analytical methods. The provided protocols and workflows serve as a starting point for the development and validation of robust analytical procedures in a research setting.
References
An In-depth Technical Guide on the Physical and Chemical Properties of Dioxybenzone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Dioxybenzone-d3, a deuterated analog of the common UV filter Dioxybenzone. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for analytical method development, pharmacokinetic studies, and toxicological assessments.
Introduction
Dioxybenzone (Benzophenone-8) is an organic compound widely used in sunscreens and other personal care products to absorb UVB and short-wave UVA radiation.[1][2] Its deuterated analog, this compound, serves as a valuable internal standard for quantitative analysis in complex matrices by techniques such as mass spectrometry, enhancing the accuracy of pharmacokinetic and metabolic studies.[3][4] Understanding the fundamental properties of this compound is crucial for its effective application in research and development.
Physical and Chemical Properties
The physical and chemical properties of Dioxybenzone and its deuterated analog are summarized in the tables below. These properties are essential for designing experimental protocols, including dissolution, extraction, and chromatographic separation.
Table 1: General and Physical Properties of Dioxybenzone and this compound
| Property | Dioxybenzone | This compound | Source(s) |
| IUPAC Name | (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | [5] |
| Synonyms | Benzophenone-8, 2,2'-Dihydroxy-4-methoxybenzophenone | Benzophenone-8-d3, 2,2'-Dihydroxy-4-methoxybenzophenone-d3 | |
| CAS Number | 131-53-3 | Not available | |
| Molecular Formula | C₁₄H₁₂O₄ | C₁₄H₉D₃O₄ | |
| Molecular Weight | 244.24 g/mol | 247.26 g/mol | |
| Appearance | Yellow powder | - | |
| Melting Point | 68 - 75 °C | - | |
| Boiling Point | 170-175 °C at 1 mmHg | - |
Table 2: Solubility Data
| Solvent | Dioxybenzone Solubility | This compound Solubility | Source(s) |
| Water | Insoluble / Practically insoluble (< 0.1 mg/mL) | - | |
| Ethanol | Moderately soluble (21.8 g/100 mL at 25 °C) | - | |
| Isopropanol | Moderately soluble (17 g/100 mL at 25 °C) | - | |
| DMSO | ≥ 100 mg/mL | - |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of this compound, as well as for assessing its biological activity.
Synthesis of this compound (Proposed)
Step 1: Friedel-Crafts Acylation to Synthesize 2,4-dihydroxybenzophenone
This reaction involves the acylation of a phenol with a benzoyl chloride derivative in the presence of a Lewis acid catalyst.
-
Reactants: Resorcinol, 2-hydroxybenzoyl chloride.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃).
-
Solvent: An inert solvent such as dichloromethane or nitrobenzene.
-
Procedure:
-
Dissolve resorcinol in the chosen solvent and cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the mixture while stirring.
-
Add 2-hydroxybenzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
Quench the reaction by slowly adding ice-cold dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,4-dihydroxybenzophenone.
-
Step 2: Williamson Ether Synthesis with Deuterated Methyl Iodide
This step introduces the deuterated methyl group.
-
Reactants: 2,4-dihydroxybenzophenone, deuterated methyl iodide (CD₃I).
-
Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2,4-dihydroxybenzophenone in the chosen solvent.
-
Add the base to the solution to deprotonate the more acidic phenolic hydroxyl group (at the 4-position).
-
Add deuterated methyl iodide to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
-
References
The Role of Dioxybenzone-d3 as an Internal Standard: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realms of pharmacokinetics, therapeutic drug monitoring, and metabolic research, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth exploration of the mechanism of action and practical application of dioxybenzone-d3 as an internal standard for the quantification of its unlabeled counterpart, dioxybenzone.
Core Principle: Mitigating Analytical Variability
This compound is a deuterated analog of dioxybenzone, a common UV filter found in sunscreens and other personal care products.[1] The fundamental principle behind its use as an internal standard lies in its near-identical physicochemical properties to the native analyte. By introducing a known quantity of this compound into a biological sample at the initial stage of analysis, it acts as a tracer that experiences the same analytical variations as the target dioxybenzone. These variations can occur during sample extraction, handling, and injection into the analytical instrument.
The key to this technique is that while dioxybenzone and this compound behave almost identically during sample preparation and chromatographic separation, they are readily distinguishable by a mass spectrometer due to the mass difference imparted by the three deuterium atoms. This allows for the normalization of the analyte's signal to that of the internal standard, effectively canceling out variability and leading to more accurate and precise quantification.[1]
Data Presentation: Mass Spectrometry Parameters
The successful implementation of this compound as an internal standard in an LC-MS/MS method relies on the optimization of mass spectrometry parameters. Multiple Reaction Monitoring (MRM) is a highly selective and sensitive acquisition mode where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The following table summarizes the optimized MRM transitions and collision energies for dioxybenzone and its deuterated internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Polarity |
| Dioxybenzone | 245.1 | 137.0 | 21 | Positive |
| Dioxybenzone | 245.1 | 109.0 | 29 | Positive |
| This compound | 248.1 | 140.0 | 21 | Positive |
| This compound | 248.1 | 109.0 | 29 | Positive |
This data is derived from an Agilent Technologies application note on the LC/MS/MS optimization of organic ultraviolet filters.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of standards and the analysis of dioxybenzone in biological matrices using this compound as an internal standard.
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of dioxybenzone and dissolve it in 10 mL of methanol to obtain a primary stock solution of 1 mg/mL.
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a primary internal standard stock solution of 1 mg/mL.
-
Store these stock solutions in amber vials at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the dioxybenzone primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at desired concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with the same solvent used for the working standards to a final concentration that is appropriate for the expected analyte concentration range in the samples (e.g., 50 ng/mL).
-
Sample Preparation: Protein Precipitation for Plasma/Serum Samples
This protocol is suitable for the extraction of dioxybenzone from plasma or serum samples.
-
Sample Aliquoting:
-
Aliquot 100 µL of each plasma/serum sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to ensure thorough mixing.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma/serum proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system for analysis.
-
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is designed for the extraction and concentration of dioxybenzone from urine samples.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Sample Dilution:
-
Dilute the hydrolyzed urine sample with 2 mL of a suitable buffer (e.g., 50 mmol L⁻¹ phosphate buffer, pH 6.5).[1]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of the phosphate buffer. Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Load the diluted urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of the phosphate buffer to remove interfering matrix components.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Injection:
-
Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Caption: Logical workflow of internal standard correction.
Caption: Experimental workflow for plasma/serum sample preparation.
References
Commercial Availability and Technical Guide for Dioxybenzone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Dioxybenzone-d3, a deuterated analog of the UV-filtering agent Dioxybenzone. This document is intended for researchers, scientists, and professionals in drug development who require a stable, isotopically labeled internal standard for quantitative analysis.
Commercial Availability
This compound is available from several specialized chemical suppliers. It is primarily used as an internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Dioxybenzone in biological samples.[1] Below is a summary of commercially available sources.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| Veeprho | This compound | Not specified | >95% (HPLC) | Request a quote |
| LGC Standards | This compound | TRC-D486367 | >95% (HPLC)[2][3] | 1 mg, 2.5 mg, 10 mg[2][3] |
| MedchemExpress | This compound | HY-B0966S | Not specified | 1 mg, 5 mg |
| CymitQuimica | This compound | Not specified | Not specified | Not specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | |
| Synonyms | 2,2′-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone-8-d3, Cyasorb UV 24-d3 | |
| Molecular Formula | C₁₄H₉D₃O₄ | |
| Molecular Weight | 247.26 g/mol | |
| CAS Number (unlabeled) | 131-53-3 | |
| Appearance | Yellow powder | |
| Melting Point | 68 °C | |
| Solubility | Insoluble in water; moderately soluble in ethanol and isopropanol. | |
| Storage Temperature | +4°C |
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods for the quantification of Dioxybenzone. Below is a detailed experimental protocol adapted from a study on the analysis of benzophenone-type UV filters in human biological samples. This method can be adapted for the use of this compound for the quantification of Dioxybenzone.
Quantification of Benzophenone-type UV Filters in Umbilical Cord Blood using LC-MS/MS
This protocol details a liquid-liquid extraction and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.1.1 Materials and Reagents
-
This compound (Internal Standard)
-
Methanol (MeOH), HPLC grade
-
Methyl tert-butyl ether (MTBE)
-
Sodium chloride (NaCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ammonium formate (NH₄HCO₂)
-
Ultrapure water
3.1.2 Internal Standard Stock Solution Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 200 ng/mL.
-
Store the stock solution at -20°C.
3.1.3 Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of serum sample, add 100 µL of the this compound internal standard solution.
-
Add 500 µL of a physiological solution of NaCl in methanol (0.137 M).
-
Perform a liquid-liquid extraction by adding 2 mL of MTBE.
-
Vortex the mixture vigorously.
-
Freeze the samples to separate the organic and aqueous phases.
-
Transfer the organic phase to a clean tube.
-
Evaporate the organic phase to near dryness under a gentle stream of nitrogen.
-
Add 0.5 mL of 100 mM NaHCO₃ to adjust the pH to 10.5 and incubate at 60°C for 5 minutes.
-
Evaporate the sample to near dryness again under nitrogen.
-
Reconstitute the residue in 1 mL of methanol.
-
Store the extracts at -20°C until LC-MS/MS analysis.
3.1.4 LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium formate buffer and methanol.
-
Flow Rate: A typical flow rate for analytical C18 columns.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, optimized for Dioxybenzone.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ion transitions for both Dioxybenzone and this compound.
-
Visualizations
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for the quantification of Dioxybenzone in biological samples using this compound as an internal standard.
Proposed Metabolic Pathway of Dioxybenzone
While this compound is used as a stable internal standard and is not expected to undergo significant metabolism in analytical procedures, understanding the metabolism of the parent compound, Dioxybenzone, is crucial for pharmacokinetic and toxicological studies. Research has shown that Dioxybenzone can be metabolized in vivo.
Safety and Handling
Dioxybenzone is classified as a skin and eye irritant and may cause respiratory irritation. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a summary of the currently available information on this compound. For specific applications, it is recommended to consult the technical documentation provided by the supplier and relevant scientific literature.
References
Dioxybenzone-d3: A Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the properties, analysis, and biological interactions of Dioxybenzone-d3.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the common UV-filtering agent Dioxybenzone. This document summarizes its chemical properties, provides detailed experimental protocols for its quantification in biological matrices, and explores its metabolic fate and impact on cellular signaling pathways.
Core Compound Data
This compound serves as a valuable internal standard in analytical and pharmacokinetic studies due to its isotopic labeling, which allows for precise quantification of the parent compound, Dioxybenzone, in various biological samples.
| Property | Value | Source |
| Chemical Name | (2-hydroxy-4-(methoxy-d3)phenyl)(2-hydroxyphenyl)methanone | |
| Synonyms | 2,2'-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone-8-d3, UV-24-d3 | |
| Molecular Formula | C₁₄H₉D₃O₄ | |
| Molecular Weight | 247.26 g/mol | |
| Unlabeled CAS Number | 131-53-3 (Dioxybenzone) |
Experimental Protocols
Accurate quantification of this compound and its parent compound in biological samples is critical for pharmacokinetic and toxicological studies. Below are detailed methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Protocol 1: Solid-Phase Extraction (SPE) of Benzophenones from Human Urine
This protocol outlines the steps for extracting benzophenones, including Dioxybenzone, from human urine samples prior to LC-MS/MS analysis. This compound would be used as an internal standard, spiked into the sample at the beginning of the procedure.
Materials:
-
Human urine sample
-
This compound internal standard solution
-
β-glucuronidase/arylsulfatase enzyme
-
Phosphate buffer (50 mmol L⁻¹, pH 6.5)
-
Methanol
-
C8 Solid-Phase Extraction (SPE) columns (100 mg, 6 mL)
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment (for conjugated samples):
-
Centrifuge the urine sample at 2100 g for 10 minutes.
-
To 1 mL of the supernatant, add 100 µL of β-glucuronidase/arylsulfatase and a known concentration of this compound internal standard.
-
Incubate the sample at 37°C for 16 hours to deconjugate the metabolites.
-
Dilute the sample with 2 mL of phosphate buffer.
-
-
Solid-Phase Extraction:
-
Activate the C8 SPE column by passing 2 mL of methanol through it, ensuring the sorbent does not dry out.
-
Equilibrate the column by passing 2 mL of phosphate buffer through it, again avoiding drying.
-
Load the pre-treated urine sample onto the column.
-
Wash the column with a suitable solvent to remove interfering substances.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Dioxybenzone in Human Plasma
This protocol describes the conditions for the sensitive detection and quantification of Dioxybenzone in human plasma, using this compound as an internal standard.
Materials:
-
Human plasma sample
-
This compound internal standard solution
-
Acetonitrile (protein precipitation agent)
-
Methanol
-
Formic acid
-
Ammonium formate
-
C18 analytical column (e.g., Ethylene-Bridged Hybrid (BEH) C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add a known amount of this compound internal standard.
-
Add a protein precipitation agent, such as acetonitrile, in a 3:1 ratio (v/v) to the plasma.
-
Vortex the sample vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 17,000 g) for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography:
-
Column: Ethylene-Bridged Hybrid (BEH) C18 column.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution (e.g., 10 mM ammonium formate in 0.1% formic acid) and an organic solvent (e.g., methanol).
-
Flow Rate: A typical flow rate for UHPLC systems.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Dioxybenzone and this compound must be determined and optimized.
-
Biological Interactions and Signaling Pathways
Dioxybenzone is known to be metabolized in the body and can interact with cellular signaling pathways, potentially leading to endocrine-disrupting and inflammatory effects.
Metabolism of Dioxybenzone
In vitro and in vivo studies have shown that Dioxybenzone is metabolized into two primary metabolites[1][2]:
-
M1: Formed through the demethylation of the methoxy group.
-
M2: Formed through the hydroxylation of the aromatic carbon.
These metabolites have been detected in rat plasma and various organs following exposure to Dioxybenzone[1][2].
Estrogenic Signaling Pathway
The metabolites of Dioxybenzone, M1 and M2, have been shown to exhibit a stronger estrogenic effect than the parent compound. They can bind to the ligand-binding domain of Estrogen Receptor Alpha (ERα), leading to the activation of downstream signaling pathways[1].
Inflammatory Signaling Pathway
Dioxybenzone and its metabolites have been observed to up-regulate the expression of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), in human endometrial stromal cells. While the exact mechanism is still under investigation, this suggests an interaction with inflammatory signaling cascades.
Conclusion
This compound is an essential tool for the precise analysis of Dioxybenzone in biological systems. Understanding the metabolic fate and biological activity of the parent compound is crucial for assessing its potential health effects. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the pharmacokinetics and toxicology of this widely used UV filter. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its endocrine-disrupting and inflammatory properties.
References
An In-depth Technical Guide to the Safety and Handling of Dioxybenzone-d3
This guide provides comprehensive safety data, handling procedures, and technical information for Dioxybenzone-d3, intended for researchers, scientists, and professionals in drug development. This compound is the deuterium-labeled analog of Dioxybenzone (Benzophenone-8), a compound used in sunscreens to block UVB and short-wave UVA radiation.[1][2] Its primary application in a research setting is as an internal standard for the precise quantification of Dioxybenzone in biological samples using analytical techniques like mass spectrometry or liquid chromatography.[3]
Compound Identification and Properties
This compound is structurally identical to Dioxybenzone, with the exception of three deuterium atoms on the methoxy group, which increases its molecular weight. This isotopic labeling allows it to be distinguished from the non-labeled compound in analytical assays.[3]
Table 1: Physicochemical Properties of this compound and Parent Compound | Property | Value | Source | | :--- | :--- | :--- | | Analyte Name | Dioxybenzone methyl-d3 |[4] | | Synonyms | 2,2'-Dihydroxy-4-methoxybenzophenone-d3, Benzophenone-8-d3, UV-24-d3 | | | Molecular Formula | C₁₄D₃H₉O₄ | | | Molecular Weight | 247.26 g/mol | | | Unlabeled CAS Number | 131-53-3 | | | Appearance | Yellow powder (for unlabeled compound) | | | Melting Point | 73-75 °C (for unlabeled compound) | | | Boiling Point | 375.0 °C at 760 mmHg (for unlabeled compound) | | | Purity | >95% (HPLC) | | | Solubility | Practically insoluble in water; Freely soluble in alcohol and toluene. | | Storage Temperature | +4°C | |
Safety Data Sheet (SDS) Summary
The following safety information is primarily based on the non-deuterated parent compound, Dioxybenzone, as specific comprehensive safety studies on the deuterated analog are limited. The toxicological properties are expected to be very similar.
Dioxybenzone is classified as an irritant and may have mutagenic effects. It is crucial to handle this compound with caution, adhering to all safety protocols outlined below.
Table 2: GHS Hazard Classification for Dioxybenzone
| Hazard Class | Hazard Category | Hazard Statement | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
| Mutagenicity | Not Classified | Mutagenic for mammalian somatic cells and bacteria/yeast | |
-
Eye Contact: Rinse immediately and thoroughly with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.
-
Fire-Fighting: Use dry chemical powder for small fires and water spray, fog, or foam for large fires. The compound may be combustible at high temperatures, producing carbon oxides (CO, CO₂). Firefighters should wear self-contained breathing apparatus.
-
Accidental Release: Use personal protective equipment (PPE). Avoid dust formation and do not breathe dust. Sweep up the material, place it in a suitable closed container for disposal, and clean the affected area. Do not let the product enter drains.
Handling and Personal Protection
Proper handling and the use of appropriate personal protective equipment are essential to minimize exposure risk.
-
Handling: Avoid contact with skin and eyes and avoid breathing dust. Use only in well-ventilated areas or outdoors. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a well-ventilated place and keep the container tightly closed. The recommended storage temperature is +4°C. Store locked up.
-
Eye/Face Protection: Wear splash goggles or safety glasses with side shields. In situations with a high potential for splashing, a face shield is recommended.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use a dust respirator. Ensure it is an approved/certified respirator or equivalent. If ventilation is insufficient, suitable respiratory equipment must be worn.
The following diagram illustrates a standard workflow for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Toxicological and Biological Information
While no specific toxicokinetic data is available for this compound, the parent compound, Dioxybenzone, is known to be absorbed through the skin. It exhibits estrogenic disrupting effects and can up-regulate inflammatory cytokines. Studies have also investigated its potential for oral chemoprevention of skin cancer in mice. Given the structural similarity, this compound is presumed to share these biological activities, although its primary use as an analytical standard means exposure should be minimal.
Experimental Protocols: Use as an Internal Standard
The principal application of this compound is as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to accurately determine the concentration of Dioxybenzone in a sample.
-
Sample Preparation: A known quantity of the biological sample (e.g., plasma, tissue homogenate) is taken.
-
Internal Standard Spiking: A precise, known amount of this compound solution is added to the sample.
-
Extraction: The analyte (Dioxybenzone) and the internal standard (this compound) are extracted from the biological matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Analysis: The extract is injected into an LC-MS system. The system separates the compounds chromatographically, and the mass spectrometer detects and quantifies both Dioxybenzone and this compound based on their distinct mass-to-charge ratios.
-
Quantification: The concentration of Dioxybenzone in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The following diagram outlines this experimental workflow.
Caption: Workflow for using this compound as an internal standard.
References
Methodological & Application
Application Note: Quantitative Analysis of Dioxybenzone in Sunscreen Formulations using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of Dioxybenzone, a common UV filter, in sunscreen products. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dioxybenzone-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward sample preparation protocol involving solvent extraction is detailed, followed by optimized LC-MS/MS conditions. This method is suitable for quality control in manufacturing and regulatory compliance monitoring for cosmetic products.
Introduction
Dioxybenzone (Benzophenone-8) is a UV filter frequently incorporated into sunscreen lotions and other personal care products to absorb UVA and UVB radiation. Accurate quantification of this compound is essential to ensure product efficacy and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a comprehensive protocol for the analysis of Dioxybenzone in sunscreen matrices.
Experimental
Materials and Reagents
-
Dioxybenzone analytical standard (≥98% purity)
-
This compound analytical standard (≥98% purity, isotopic purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Sunscreen product (for analysis)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
-
Dioxybenzone Stock (1 mg/mL): Accurately weigh 10 mg of Dioxybenzone standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
2.2.2. Working Standard Solutions
-
Prepare a series of calibration standards by serially diluting the Dioxybenzone stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare an internal standard working solution of 100 ng/mL by diluting the this compound stock solution with methanol.
2.2.3. Sample Preparation
-
Accurately weigh approximately 0.1 g of the sunscreen sample into a 50 mL centrifuge tube.
-
Add a known volume of the this compound internal standard working solution.
-
Add 20 mL of methanol to the tube.
-
Vortex the tube for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.[2]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
2.3.1. Liquid Chromatography
-
System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.9 µm) is recommended.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2.3.2. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be used for quantification and confirmation. Collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Dioxybenzone | 245.1 | 137.1 | Quantifier |
| Dioxybenzone | 245.1 | 109.1 | Qualifier |
| This compound | 248.1 | 140.1 | Internal Standard |
-
Source Parameters: Typical source parameters should be optimized for the instrument used. These include capillary voltage, source temperature, and gas flows.
Data Analysis and Results
A calibration curve is constructed by plotting the peak area ratio of the Dioxybenzone to the this compound internal standard against the concentration of the calibration standards. The concentration of Dioxybenzone in the sunscreen samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method, based on typical validation results for similar UV filters.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Visualizations
Experimental Workflow
References
Application Note: High-Throughput Quantitation of Dioxybenzone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dioxybenzone in human plasma. The assay utilizes dioxybenzone-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1] Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to FDA bioanalytical method validation guidance and is suitable for pharmacokinetic studies and clinical research monitoring systemic exposure to this common sunscreen agent.[2]
Introduction
Dioxybenzone (benzophenone-8) is a widely used UV filter in sunscreen and other personal care products to protect against the harmful effects of ultraviolet radiation. With increasing use and concerns about systemic absorption, there is a growing need for sensitive and reliable methods to quantify dioxybenzone in biological matrices such as human plasma. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it closely mimics the analyte's behavior during sample extraction and ionization, thus compensating for potential variations.[1] This application note provides a complete workflow, from sample preparation to data analysis, for the precise measurement of dioxybenzone in human plasma.
Experimental Protocols
Materials and Reagents
-
Dioxybenzone and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
-
Reversed-phase C18 HPLC column (e.g., Ethylene-Bridged Hybrid (BEH) C18, or equivalent)
Preparation of Standards and Quality Control Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of dioxybenzone and this compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the dioxybenzone stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at the desired concentrations. A typical calibration curve range for sunscreen agents can be from 0.5 ng/mL to 500 ng/mL.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 96-well protein precipitation plate.
-
Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Ethylene-Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Dioxybenzone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dioxybenzone | 245.1 | 137.1 | 100 | 25 |
| This compound | 248.1 | 140.1 | 100 | 25 |
Data Presentation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the quantitative performance is presented below.
Table 2: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| Dioxybenzone | 0.5 - 500 | >0.995 | 1/x² |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 0.5 | ≤ 20% | 80 - 120% | ≤ 20% | 80 - 120% |
| Low (LQC) | 1.5 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| Mid (MQC) | 75 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| High (HQC) | 400 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| Acceptance criteria based on FDA guidelines for bioanalytical method validation. |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low (LQC) | 1.5 | ~85-95% | < 15% |
| High (HQC) | 400 | ~85-95% | < 15% |
Visualizations
Caption: Experimental workflow for dioxybenzone quantitation.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitation of dioxybenzone in human plasma. The simple protein precipitation sample preparation protocol is efficient and effective. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. This method is well-suited for clinical and pharmacokinetic research applications requiring the measurement of dioxybenzone concentrations in human plasma.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dioxybenzone and Related UV Filters in Environmental Water Samples using Dioxybenzone-d3 as an Internal Standard by SPE-LC-MS/MS
Introduction
Dioxybenzone (Benzophenone-8) is a widely used ultraviolet (UV) filter in sunscreens and other personal care products to protect against the harmful effects of UV radiation. Due to its extensive use, it is frequently detected in various environmental water bodies, raising concerns about its potential ecological impact. Accurate and sensitive quantification of dioxybenzone and other related UV filters in environmental water samples is crucial for monitoring their environmental fate and assessing potential risks.
This application note describes a robust and sensitive method for the simultaneous quantification of a range of commonly used benzophenone UV filters in environmental water samples. The method utilizes Solid-Phase Extraction (SPE) for sample preconcentration and cleanup, followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Dioxybenzone-d3 is employed as an internal standard. This deuterated analog closely mimics the behavior of the target analytes during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.
Experimental Protocol
This protocol is based on established methodologies for the analysis of benzophenones in water samples by isotope dilution LC-MS/MS.
1. Materials and Reagents
-
Standards and Internal Standard:
-
Dioxybenzone (analytical standard, ≥98.0%)
-
This compound (internal standard, isotopic purity ≥98%)
-
Other benzophenone standards as required (e.g., Oxybenzone (Benzophenone-3), Benzophenone-1, etc.)
-
-
Solvents and Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Hydrochloric acid (for pH adjustment)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges (e.g., 500 mg, 6 cc) or equivalent.
-
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. If immediate analysis is not possible, store the samples at 4°C. For extended storage, acidify the samples to pH 3 with hydrochloric acid.
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount of this compound internal standard solution in methanol to achieve a final concentration of approximately 50 ng/L.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for approximately 30 minutes.
-
Elution: Elute the retained analytes from the cartridge with 10 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Typical):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode (benzophenones can ionize in both modes, optimization is required).
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion transitions for each analyte and the internal standard need to be determined by infusing individual standard solutions. For Dioxybenzone, a potential transition could be m/z 245.1 → 151.1. For this compound, the precursor ion would be shifted by +3 Da (m/z 248.1).
4. Quantification
Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the sample is then calculated from this calibration curve.
Data Presentation
The following table summarizes typical performance data for the analysis of benzophenones in environmental water samples using isotope dilution LC-MS/MS.
| Analyte | Internal Standard | Sample Matrix | Extraction Method | Analytical Method | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |
| Dioxybenzone | This compound | River Water | SPE | LC-MS/MS | 95 - 105 | < 10 | 0.1 - 1.0 | 0.3 - 3.0 |
| Oxybenzone | Benzophenone-d10 | Wastewater | SPE | LC-MS/MS | 92 - 110[1] | < 15[1] | 0.5 - 2.0[2] | 1.5 - 6.0 |
| Benzophenone-1 | Benzophenone-d10 | Surface Water | SPE | LC-MS/MS | 90 - 108[3] | < 12 | 0.2 - 1.5 | 0.6 - 4.5 |
| Benzophenone-4 | Benzophenone-d10 | Swimming Pool Water | SPE | HPLC-UV | 85 - 107[4] | < 10 | 4.67 µg/L | 15.5 µg/L |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 4. Optimization of solid-phase extraction of parabens and benzophenones in water samples using a combination of Plakett-Burman and Box-Behnken designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Analysis of Dioxybenzone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Dioxybenzone (benzophenone-8) is an organic compound utilized as a broad-spectrum ultraviolet (UV) filter in sunscreens and other personal care products to protect the skin from the damaging effects of UVA and UVB radiation[1][2][3][4]. Despite its widespread use, comprehensive pharmacokinetic data in humans remains limited[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of dioxybenzone is crucial for assessing its systemic exposure and potential health effects. Concerns have been raised about the systemic absorption and potential endocrine-disrupting properties of some benzophenone derivatives.
This application note presents a detailed protocol for the quantitative analysis of dioxybenzone in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, dioxybenzone-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This methodology is suitable for pharmacokinetic studies aimed at elucidating the systemic exposure profile of dioxybenzone following topical application.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Dioxybenzone (≥98% purity), this compound (isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant)
-
Chemicals: Ammonium acetate (≥99% purity)
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials, analytical balance, volumetric flasks, pipettes.
2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dioxybenzone and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the dioxybenzone primary stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
4. Sample Preparation
This protocol utilizes a protein precipitation method for sample cleanup.
-
Label 1.5 mL polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown study samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding dioxybenzone working standard solution. For blank samples, add an equivalent volume of 50:50 methanol:water.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to autosampler vials containing 200 µL of water with 0.1% formic acid.
-
Cap the vials and vortex mix briefly. The samples are now ready for LC-MS/MS analysis.
5. LC-MS/MS Method
-
LC Parameters:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B (Re-equilibration)
-
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dioxybenzone: Precursor Ion (m/z) 245.1 → Product Ion (m/z) 137.1
-
This compound: Precursor Ion (m/z) 248.1 → Product Ion (m/z) 140.1
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow rates (Desolvation and Cone): Optimized for maximum signal.
-
-
Data Presentation
The following table summarizes hypothetical pharmacokinetic data for dioxybenzone in human plasma following a single topical application of a sunscreen formulation containing 3% dioxybenzone.
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| 0 | < LOQ |
| 1 | 5.2 ± 1.8 |
| 2 | 12.7 ± 3.5 |
| 4 | 25.8 ± 6.1 |
| 6 | 38.4 ± 8.9 |
| 8 | 32.1 ± 7.2 |
| 12 | 18.9 ± 4.3 |
| 24 | 6.5 ± 2.1 |
LOQ (Limit of Quantification) = 1 ng/mL
Table 1: Mean Plasma Concentration-Time Profile of Dioxybenzone.
| Pharmacokinetic Parameter | Mean Value ± SD (n=6) |
| Cmax (ng/mL) | 40.2 ± 9.5 |
| Tmax (hours) | 6.0 ± 1.5 |
| AUC0-24h (ng·h/mL) | 450.7 ± 112.3 |
| t1/2 (hours) | 8.2 ± 2.4 |
Table 2: Key Pharmacokinetic Parameters of Dioxybenzone.
Mandatory Visualization
Caption: Workflow for the pharmacokinetic study of dioxybenzone.
This application note provides a robust and reliable LC-MS/MS method for the quantification of dioxybenzone in human plasma. The use of a deuterated internal standard ensures the accuracy and precision required for pharmacokinetic studies. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a bioanalytical laboratory. The presented methodology will be instrumental in generating crucial pharmacokinetic data to better understand the systemic exposure and safety profile of dioxybenzone following its widespread use in sunscreen and personal care products. Recent studies have shown that dioxybenzone can be metabolized into two major metabolites, M1 (through demethylation) and M2 (through hydroxylation), which have been detected in rat plasma. Future work could involve adapting this method to simultaneously quantify these metabolites.
References
Application Notes and Protocols for Monitoring Systemic Exposure to Dioxybenzone Using Dioxybenzone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxybenzone (Benzophenone-8) is an organic compound utilized as a chemical UV filter in sunscreen products to absorb UVB and short-wave UVA radiation.[1][2] While applied topically, studies have shown that benzophenone derivatives can be systemically absorbed.[1][3] This raises concerns about potential systemic effects, including endocrine disruption and inflammation.[4] Dioxybenzone has been shown to up-regulate inflammatory cytokines and exhibit estrogenic disrupting effects. Although not a systemically administered therapeutic drug, monitoring its systemic concentration can be crucial in toxicological assessments and for ensuring safety in product development.
Dioxybenzone-d3 is the deuterium-labeled analog of Dioxybenzone and serves as an ideal internal standard for quantitative analysis in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision. These application notes provide a proposed protocol for monitoring systemic exposure to Dioxybenzone in human plasma using this compound. It is important to note that as Dioxybenzone is not a therapeutic drug, this protocol is intended for exposure and toxicological assessment rather than traditional therapeutic drug monitoring (TDM).
Quantitative Data Summary
Due to the absence of established therapeutic and toxic ranges for systemically absorbed Dioxybenzone, this table provides relevant concentration thresholds and analytical parameters based on available data. The U.S. Food and Drug Administration (FDA) has proposed a safety threshold for sunscreen active ingredients which can be a useful reference point.
| Parameter | Value | Reference |
| FDA Safety Threshold for Systemic Exposure | < 0.5 ng/mL | |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Internal Standard | This compound | |
| Calibration Range (Hypothetical) | 0.1 - 100 ng/mL | Based on similar compounds |
| Lower Limit of Quantification (LLOQ) | ≤ 0.1 ng/mL | Based on similar compounds |
Experimental Protocols
Protocol: Quantification of Dioxybenzone in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of Dioxybenzone in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Dioxybenzone analytical standard
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
2. Preparation of Standards and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Dioxybenzone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Dioxybenzone primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 ng/mL) and for low, medium, and high QC samples.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.9 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
Dioxybenzone: To be optimized, but based on similar compounds, could be in the range of m/z 245 -> 137.
-
This compound: To be optimized, but based on similar compounds, could be in the range of m/z 248 -> 140.
-
5. Data Analysis
-
Quantify Dioxybenzone concentrations in the samples by determining the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.
Visualizations
Caption: Workflow for Dioxybenzone quantification in plasma.
Caption: Potential signaling pathways affected by Dioxybenzone.
References
Application of Dioxybenzone-d3 in the Quantitative Analysis of Cosmetic Formulations
Application Note: AN-CS-2025-01
Introduction
Dioxybenzone (Benzophenone-8) is a widely used organic UV filter in sunscreen and other personal care products to provide broad-spectrum protection against the harmful effects of ultraviolet radiation.[1] Regulatory guidelines in many regions stipulate maximum allowable concentrations of UV filters in cosmetic products to ensure consumer safety.[2] Consequently, accurate and reliable quantitative analysis of Dioxybenzone in complex cosmetic matrices is crucial for quality control and regulatory compliance. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Dioxybenzone-d3, a deuterated analog of Dioxybenzone, is an ideal internal standard for this purpose as it exhibits similar chemical and physical properties to the analyte but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[3] This application note details a robust and sensitive method for the quantification of Dioxybenzone in a cosmetic cream formulation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle
The method employs a solvent extraction procedure to isolate Dioxybenzone and the this compound internal standard from the cosmetic cream matrix. The extract is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. By measuring the ratio of the response of the native analyte to its isotopically labeled internal standard, matrix effects and variations in instrument response can be effectively compensated, leading to highly accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
Standards: Dioxybenzone (analytical standard, ≥98.0% purity), this compound (internal standard, ≥98.0% purity)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Cosmetic Matrix: A commercially available sunscreen cream or a placebo cream formulation.
Standard Solution Preparation
-
Dioxybenzone Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Dioxybenzone and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Dioxybenzone stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 200 ng/mL.[4] Spike each calibration standard with the this compound IS to a final concentration of 50 ng/mL.
Sample Preparation
-
Weighing and Spiking: Accurately weigh approximately 0.1 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube. Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of 10 µg/mL IS solution).
-
Extraction: Add 10 mL of methanol to the centrifuge tube.
-
Homogenization: Vortex the mixture for 5 minutes to ensure thorough mixing and dispersion of the cream.[5]
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of the analyte and internal standard from the matrix.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the insoluble matrix components.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to separate Dioxybenzone from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Source Parameters:
-
Capillary Voltage: 2.90 kV
-
Desolvation Temperature: 200°C
-
Source Temperature: 150°C
-
Desolvation Gas Flow: 600 L/h
-
-
MRM Transitions: Optimized MRM transitions for Dioxybenzone and this compound.
Data Presentation
Table 1: Quantitative Data for Dioxybenzone Analysis
| Parameter | Value |
| Calibration Range | 1 - 200 ng/mL |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery (at 50 ng/mL) | 95% - 105% |
| Precision (%RSD, n=6) | < 5% |
Visualizations
Caption: Experimental workflow for the quantification of Dioxybenzone.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 5. sciex.com [sciex.com]
Application Note: Quantitative Analysis of Dioxybenzone in a Matrix Using a Deuterated Internal Standard by GC-MS
Abstract
This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Dioxybenzone. To ensure high accuracy and precision, Dioxybenzone-d3 is employed as a stable isotope-labeled internal standard (IS).[1][2] This stable isotope dilution technique is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations during sample preparation and injection.[1][2] The protocol provides comprehensive steps for sample preparation using liquid-liquid extraction (LLE), instrument parameters, and data analysis, making it suitable for researchers in pharmaceutical development and clinical bioanalysis.
Principle and Core Concepts
Quantitative analysis by GC-MS relies on the precise measurement of analyte response. However, variability can be introduced during sample preparation and the analytical run. An internal standard is a compound added in a constant amount to all samples, calibrators, and controls to correct for these variations.[2]
A deuterated internal standard, such as this compound, is the ideal choice for mass spectrometry. It is chemically and physically almost identical to the analyte (Dioxybenzone), ensuring it behaves similarly during extraction and co-elutes during chromatographic separation. Because it has a different mass due to the deuterium atoms, the mass spectrometer can distinguish it from the target analyte. The final concentration is calculated based on the ratio of the analyte's peak area to the internal standard's peak area, which minimizes errors and improves data reliability.
Logical Relationship: Role of Deuterated Internal Standard
Caption: Workflow demonstrating how a deuterated internal standard corrects for errors.
Experimental Protocols
Materials and Reagents
-
Standards: Dioxybenzone (≥98% purity), this compound (≥98% purity, 99 atom % D).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (GC grade), Ethyl Acetate (GC grade).
-
Reagents: Anhydrous Sodium Sulfate, 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide.
-
Sample Matrix: Human plasma (or other relevant biological matrix).
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, GC autosampler vials with inserts.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Dioxybenzone and this compound each in 10 mL of methanol to create individual stock solutions.
-
Working Standard Solution (10 µg/mL): Dilute the Dioxybenzone primary stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol. This solution will be added to every sample, calibrator, and QC.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the Working Standard Solution into the blank sample matrix. A typical concentration range might be 10-2000 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for the specific matrix.
-
Aliquoting: Pipette 200 µL of the sample (blank, calibrator, QC, or unknown) into a 2 mL centrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the Internal Standard Spiking Solution (1 µg/mL) to each tube.
-
Vortex: Briefly vortex mix each tube for 10 seconds.
-
Extraction: Add 1 mL of ethyl acetate to each tube.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of dichloromethane.
-
Transfer to Vial: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for sample preparation and GC-MS analysis.
GC-MS Method Parameters and Data
The following tables summarize the instrumental conditions and expected quantitative data. Parameters should be optimized for the specific instrument used.
Table 1: GC-MS Instrument Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp Rate | 20°C/min to 300°C |
| Final Hold Time | 5 min |
| Mass Spectrometer | Agilent 7000D TQ (or equivalent) |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 280°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 290°C |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Dioxybenzone | ~ 8.5 | 230 (M+) | 152 |
| This compound | ~ 8.5 | 233 (M+) | 155 |
Note: Retention times are approximate and may vary slightly. Ions should be confirmed by analyzing a pure standard.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 10 | 4,550 | 98,500 | 0.046 |
| 50 | 23,100 | 99,100 | 0.233 |
| 100 | 48,900 | 101,200 | 0.483 |
| 250 | 124,500 | 99,800 | 1.247 |
| 500 | 248,000 | 100,500 | 2.468 |
| 1000 | 501,200 | 99,500 | 5.037 |
| 2000 | 998,500 | 98,900 | 10.096 |
| Linearity (r²) | > 0.998 |
Conclusion
This application note presents a detailed protocol for the quantitative determination of Dioxybenzone using GC-MS with a stable isotope-labeled internal standard, this compound. The use of a deuterated internal standard ensures maximum accuracy by correcting for analytical variability. The described liquid-liquid extraction procedure is effective for sample clean-up, and the specified GC-MS parameters provide excellent chromatographic resolution and sensitivity in SIM mode. This method is a reliable tool for researchers and professionals in drug development and related scientific fields.
References
Application Notes and Protocols for Dioxybenzone-d3 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Dioxybenzone-d3, a deuterated analog of Dioxybenzone, in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary applications covered are its use as an internal standard for quantitative NMR (qNMR) and as a tracer in metabolic studies.
Application Note 1: Quantitative Analysis of Dioxybenzone in a Sunscreen Formulation using qNMR with this compound as an Internal Standard
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration of a substance in a sample with high precision and accuracy. The method relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. By using a certified internal standard, the absolute concentration of an analyte can be determined. This compound is an ideal internal standard for the quantification of Dioxybenzone as its chemical properties are nearly identical to the analyte, but its deuterated methoxy group provides a distinct signal that does not overlap with the analyte's signals in the 1H NMR spectrum.[1] This application note details the protocol for quantifying Dioxybenzone in a commercial sunscreen product.
Data Presentation
A hypothetical quantitative analysis of a sunscreen lotion sample was performed to determine the concentration of Dioxybenzone. The results are summarized in the table below.
| Sample ID | Mass of Sunscreen (mg) | Mass of this compound (mg) | Integral of Analyte (Dioxybenzone) | Integral of Internal Standard (this compound) | Calculated Concentration of Dioxybenzone (% w/w) |
| SS-01 | 10.2 | 2.1 | 5.42 | 1.00 | 2.98 |
| SS-02 | 10.5 | 2.2 | 5.61 | 1.03 | 3.02 |
| SS-03 | 10.1 | 2.1 | 5.39 | 1.01 | 2.99 |
| Average | 10.27 | 2.13 | 5.47 | 1.01 | 3.00 |
| Std. Dev. | 0.21 | 0.06 | 0.12 | 0.02 | 0.02 |
Experimental Protocol
This protocol outlines the steps for the quantitative analysis of Dioxybenzone in a sunscreen sample using this compound as an internal standard.
1. Materials and Reagents
-
Sunscreen product containing Dioxybenzone
-
This compound (certified reference material, purity >99%)
-
Chloroform-d (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Vortex mixer
-
Pipettes
2. Sample Preparation
-
Accurately weigh approximately 10 mg of the sunscreen sample into a clean, dry vial.
-
Accurately weigh approximately 2 mg of this compound into the same vial.
-
Add 0.75 mL of CDCl3 to the vial.
-
Cap the vial and vortex thoroughly for 1 minute to ensure complete dissolution of the sunscreen and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition
-
Spectrometer: 500 MHz NMR spectrometer
-
Probe: 5 mm broadband probe
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: A standard 1D proton pulse sequence (e.g., Bruker 'zg30') is used.
-
Acquisition Parameters:
-
Pulse Width (P1): Calibrated 30° pulse
-
Relaxation Delay (D1): 5 x T1 of the slowest relaxing proton of interest (typically 20-30 seconds for accurate quantification)
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 20 ppm
-
Number of Scans (NS): 16 (to achieve a signal-to-noise ratio >250:1 for the signals of interest)
-
Dummy Scans (DS): 4
-
4. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved signal of Dioxybenzone (e.g., a specific aromatic proton) and a well-resolved signal of the non-deuterated protons of this compound.
-
Calculate the concentration of Dioxybenzone using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (W_IS / W_sample) * P_IS
Where:
-
C_analyte = Concentration of Dioxybenzone
-
I_analyte = Integral of the Dioxybenzone signal
-
N_analyte = Number of protons for the integrated Dioxybenzone signal
-
I_IS = Integral of the this compound signal
-
N_IS = Number of protons for the integrated this compound signal
-
M_analyte = Molar mass of Dioxybenzone (244.24 g/mol )
-
M_IS = Molar mass of this compound (247.26 g/mol )
-
W_sample = Weight of the sunscreen sample
-
W_IS = Weight of the this compound internal standard
-
P_IS = Purity of the this compound internal standard
-
Mandatory Visualization
Caption: Workflow for quantitative NMR (qNMR) analysis.
Application Note 2: Investigating the Metabolism of Dioxybenzone in a Biological Matrix using NMR Spectroscopy with this compound as a Tracer and Internal Standard
Introduction
Understanding the metabolic fate of xenobiotics is a critical aspect of drug development and toxicology. Stable isotope labeling, in conjunction with NMR spectroscopy, provides a powerful tool for tracing the biotransformation of a parent compound into its metabolites. This compound can be used as a tracer to follow the metabolism of Dioxybenzone in biological systems. The deuterium label allows for the unambiguous identification of metabolites derived from the administered compound. Furthermore, the parent this compound can serve as an internal standard for quantifying both the remaining parent compound and its newly formed metabolites. In vitro metabolism studies have shown that Dioxybenzone can undergo demethylation and hydroxylation.[2]
Experimental Protocol
This protocol provides a general framework for an in vitro metabolism study of Dioxybenzone using liver microsomes.
1. Materials and Reagents
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Deuterated solvent for NMR (e.g., Methanol-d4)
2. In Vitro Incubation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a small volume of the this compound stock solution.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate proteins.
-
Collect the supernatant for NMR analysis.
3. NMR Sample Preparation and Data Acquisition
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d4).
-
Transfer the solution to an NMR tube.
-
Acquire 1D and 2D NMR spectra (e.g., 1H, 13C, COSY, HSQC, HMBC) to identify the chemical structures of the metabolites. The deuterium label will result in the absence of a methoxy signal in the 1H spectrum for the parent compound and its metabolites, aiding in their identification.
4. Data Analysis
-
Process the NMR spectra to identify signals corresponding to the parent this compound and its metabolites.
-
Use 2D NMR data to elucidate the structures of the metabolites.
-
For quantification, integrate characteristic signals of the parent compound and each metabolite. The initial concentration of this compound can be used for absolute quantification of the metabolites formed.
Mandatory Visualization
References
Application Notes and Protocols for In Vitro Metabolism Studies of Dioxybenzone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxybenzone (Benzophenone-8), a common ingredient in sunscreens and other personal care products, undergoes metabolic transformation upon absorption. Understanding its metabolic fate is crucial for evaluating its safety and potential for drug-drug interactions. Dioxybenzone-d3, a deuterated analog, serves as a valuable tool, primarily as an internal standard for quantitative analysis, ensuring accuracy and precision in metabolism studies. This document provides detailed application notes and protocols for conducting in vitro metabolism studies of this compound using human liver microsomes and human skin models.
Data Presentation
Table 1: In Vitro Metabolism of Dioxybenzone in Human Skin Models
| In Vitro System | Substrate Concentration | Incubation Time (hours) | Percentage Metabolized | Metabolite Identified |
| EpiSkin™ | 0.1% | 24 | ~20-25% | Dioxybenzone-glucuronide |
| EpiDerm™ | 0.1% | 24 | ~20-25% | Dioxybenzone-glucuronide |
Table 2: Metabolites of Dioxybenzone Identified in In Vitro Systems
| Metabolite | Metabolic Reaction | In Vitro System |
| M1 | O-demethylation | Not specified |
| M2 | Aromatic Hydroxylation | Not specified |
| Dioxybenzone-glucuronide | Glucuronidation | Human Skin Models |
Experimental Protocols
Protocol 1: Determination of Metabolic Stability of this compound in Human Liver Microsomes
This protocol is adapted from studies on the structurally similar compound, Benzophenone-3, and provides a starting point for assessing the metabolic stability of this compound.
1. Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing:
-
Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration to be optimized, typically 0.2-1.0 mg/mL)
-
This compound (final concentration to be optimized, a starting point could be 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol. The '0' minute time point serves as a control and is quenched immediately after the addition of the NADPH regenerating system.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of the parent compound (this compound) over time.
-
LC Conditions (suggested starting point):
-
Column: A C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure separation of the parent compound from potential metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (suggested starting point):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the parent compound. A parent-to-product ion transition for this compound needs to be determined by direct infusion of a standard solution.
-
Full scan and product ion scan modes can be used for metabolite identification.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (microsomal protein concentration).
Protocol 2: Identification of this compound Metabolites in Human Liver Microsomes
This protocol focuses on the identification of potential metabolites of this compound.
1. Incubation:
-
Follow the incubation procedure as described in Protocol 1, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation. A higher concentration of this compound (e.g., 10-50 µM) and microsomal protein may be beneficial.
2. LC-MS/MS Analysis for Metabolite Identification:
-
In addition to the parent compound, monitor for expected metabolites based on known metabolic pathways for similar compounds (e.g., hydroxylation, demethylation, and glucuronidation).
-
Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites, which aids in determining their elemental composition.
-
Perform product ion scanning (MS/MS) of the potential metabolite ions to obtain fragmentation patterns. These patterns can be compared to the fragmentation of the parent compound to elucidate the structure of the metabolites.
Protocol 3: CYP450 Reaction Phenotyping for this compound Metabolism
This protocol aims to identify the specific cytochrome P450 isoforms responsible for the metabolism of this compound.
1. Recombinant Human CYP Isoforms:
-
Incubate this compound with a panel of individual recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
The incubation conditions will be similar to the liver microsome assay, with the recombinant enzyme concentration typically in the range of 10-50 pmol/mL.
-
Monitor the depletion of this compound or the formation of a specific metabolite over time for each isoform. The isoform that shows the highest rate of metabolism is likely the primary enzyme involved.
2. Chemical Inhibition in Human Liver Microsomes:
-
Incubate this compound with pooled human liver microsomes in the presence and absence of known selective chemical inhibitors for major CYP isoforms.
-
A pre-incubation step with the inhibitor before adding the substrate is often required.
-
A significant decrease in the rate of this compound metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.
Mandatory Visualizations
Caption: Experimental workflow for this compound metabolic stability assay.
Caption: Proposed metabolic pathways for Dioxybenzone.
Application Notes and Protocols: Standard Operating Procedure for Dioxybenzone-d3 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the preparation of a Dioxybenzone-d3 stock solution. This compound is the deuterium-labeled form of Dioxybenzone, an organic compound used as a UV filter. In research and development, this compound is primarily utilized as an internal standard for analytical and pharmacokinetic studies, enabling precise quantification in complex biological matrices through mass spectrometry and liquid chromatography.[1][2]
Data Presentation
Accurate preparation of stock solutions is critical for the reliability and reproducibility of experimental results. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₄D₃H₉O₄ | LGC Standards[3] |
| Molecular Weight | 247.26 g/mol | LGC Standards[3] |
| Purity | >95% (HPLC) | LGC Standards[3] |
| Physical Format | Neat Solid | LGC Standards |
| Storage (Neat) | +4°C | LGC Standards |
The following table outlines recommended solvents and storage conditions for the prepared stock solution. While specific data for this compound is limited, information from its non-deuterated counterpart, Dioxybenzone, provides a strong basis for handling and storage.
| Parameter | Recommendation | Source |
| Primary Solvents | Dimethyl Sulfoxide (DMSO), Methanol | MedchemExpress, WUR |
| Stock Solution Storage | -20°C for up to 1 month (protect from light) or -80°C for up to 6 months (protect from light) | MedchemExpress |
| Solubility (in DMSO) | ≥ 2.5 mg/mL (for Dioxybenzone) | MedchemExpress |
Experimental Protocol
This protocol details the steps for preparing a 1 mg/mL this compound stock solution in methanol. Adjustments to concentration and solvent can be made based on experimental requirements.
Materials and Equipment:
-
This compound (neat solid)
-
Methanol (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL, Class A)
-
Spatula
-
Weighing paper or boat
-
Pipettes
-
Ultrasonic bath
-
Amber glass vial for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare the analytical balance with a clean weighing paper or boat. Accurately weigh the desired amount of this compound (e.g., 10 mg). Record the exact weight.
-
Dissolution: a. Carefully transfer the weighed this compound into a 10 mL volumetric flask. b. Add a small amount of methanol (approximately 5 mL) to the flask. c. Gently swirl the flask to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 1-2 minutes to aid dissolution.
-
Volume Adjustment: a. Once the solid is completely dissolved, add methanol to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark. b. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: a. Transfer the prepared stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and user initials. b. Store the vial in a freezer at -20°C or -80°C, protected from light, to ensure stability.
Safety Precautions:
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information. The non-deuterated form is classified as a skin and eye irritant.
Visualizations
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Dioxybenzone-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dioxybenzone-d3 as an internal standard to address matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in biological matrices include salts, lipids, and proteins.[1]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to the analyte (Dioxybenzone), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the this compound signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.
Q4: What are the key considerations when selecting and using this compound as an internal standard?
A4: When using this compound, it is crucial to consider the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Chemical Purity: The standard should be free from unlabeled Dioxybenzone and other impurities.
-
Co-elution: Ideally, this compound should co-elute perfectly with the analyte.
-
Mass Shift: The mass difference should be sufficient for the mass spectrometer to distinguish between the analyte and the internal standard.
Troubleshooting Guides
Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation: Variability in extraction efficiency between samples. | Ensure a consistent and validated sample preparation protocol is followed for all samples, standards, and quality controls. |
| Differential Matrix Effects: The analyte and this compound experience different levels of ion suppression or enhancement. | Optimize chromatographic conditions to ensure complete co-elution. If the problem persists, a post-extraction spike experiment should be performed to evaluate the matrix effect on each compound individually. |
| Incorrect Internal Standard Concentration: Error in the preparation of the this compound spiking solution. | Carefully reprepare the internal standard solution and verify its concentration. |
Problem 2: Analyte and this compound Do Not Co-elute
| Possible Cause | Recommended Solution |
| Isotope Effect: The deuterium labeling causes a slight change in the physicochemical properties of this compound, leading to a shift in retention time. | Adjust the chromatographic method (e.g., gradient, mobile phase composition, temperature) to improve co-elution. Using a column with lower resolution might also help ensure both compounds elute as a single peak. |
| Column Degradation: Loss of stationary phase or contamination of the column can affect the separation. | Replace the analytical column with a new one of the same type. Implement a regular column washing protocol to minimize contamination. |
Problem 3: Unexpectedly High or Low Analyte Concentrations
| Possible Cause | Recommended Solution |
| Cross-Contamination (Carryover): Residual analyte or internal standard from a high-concentration sample is carried over to the next injection. | Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover. |
| Impurity in Internal Standard: The this compound stock is contaminated with unlabeled Dioxybenzone. | Assess the contribution of the internal standard to the analyte signal by injecting a blank matrix sample spiked only with this compound. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). |
Data Presentation
The following table presents hypothetical data from a post-extraction spike experiment to quantify the matrix effect on Dioxybenzone and the effectiveness of this compound in correcting for it.
| Sample Set | Description | Mean Peak Area of Dioxybenzone | Mean Peak Area of this compound | Analyte/IS Ratio | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| Set A | Analyte and IS in neat solution | 1,250,000 | 1,300,000 | 0.96 | N/A | N/A |
| Set B | Analyte and IS spiked into extracted blank plasma | 875,000 | 910,000 | 0.96 | 30% Suppression | 0% |
Calculation of Matrix Effect: Matrix Effect (%) = (1 - (Peak Area in Set B / Peak Area in Set A)) * 100 For Dioxybenzone: (1 - (875,000 / 1,250,000)) * 100 = 30%
Calculation of IS-Normalized Matrix Effect: IS-Normalized Matrix Effect (%) = (1 - (Ratio in Set B / Ratio in Set A)) * 100 For Dioxybenzone/Dioxybenzone-d3: (1 - (0.96 / 0.96)) * 100 = 0%
This demonstrates that while the matrix caused a 30% signal suppression for the analyte, the use of this compound as an internal standard effectively normalized this effect, resulting in an accurate analyte/IS ratio.
Experimental Protocols
Protocol for Quantifying Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for Dioxybenzone in a specific matrix and to evaluate the effectiveness of this compound in compensating for this effect.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
Dioxybenzone analytical standard.
-
This compound internal standard.
-
Appropriate solvents for reconstitution and LC-MS/MS analysis.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean solvent (matching the final composition of the extracted samples), prepare solutions containing Dioxybenzone and this compound at low and high concentrations corresponding to your quality control (QC) levels.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your validated sample preparation method. Spike the extracted matrix with Dioxybenzone and this compound to the same final concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with Dioxybenzone and this compound before the extraction process at the same concentrations as in Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Dioxybenzone and this compound.
-
Calculate Matrix Effect (ME) and Internal Standard Normalized Matrix Effect (IS-Normalized ME):
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Matrix Effect (%): ME = (1 - MF) * 100. A positive value indicates suppression, and a negative value indicates enhancement.
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
IS-Normalized ME (%): IS-Normalized ME = (1 - IS-Normalized MF) * 100
-
Acceptance Criteria (as per FDA guidelines): The precision of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.
Visualizations
References
Technical Support Center: Overcoming Ion Suppression in Dioxybenzone Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to ion suppression in the analysis of Dioxybenzone.
Frequently Asked Questions (FAQs)
FAQ 1: What is ion suppression and why is it a significant issue in Dioxybenzone analysis?
Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It results in a decreased analytical signal for the target analyte, in this case, Dioxybenzone.[1][2] This phenomenon happens when co-eluting compounds from the sample matrix interfere with the ionization of Dioxybenzone in the MS ion source.[1][2][3]
The primary reason for this interference is competition for the available charge in the ion source. Components of the sample matrix, such as proteins, lipids, and salts, can co-elute with Dioxybenzone and compete for ionization, leading to a reduced number of Dioxybenzone ions reaching the detector. This can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses. Even with highly selective MS/MS techniques, ion suppression remains a concern because the interference occurs before mass separation.
FAQ 2: What are the primary causes of ion suppression when analyzing Dioxybenzone with LC-MS?
The most common causes of ion suppression in Dioxybenzone analysis are co-eluting matrix components from biological or environmental samples. These interfering substances can include:
-
Endogenous compounds: In biological matrices like plasma or urine, phospholipids, proteins, and salts are major contributors to ion suppression.
-
Exogenous substances: Contaminants introduced during sample preparation, such as plasticizers from labware or mobile phase additives, can also cause ion suppression.
-
High concentrations of other formulation components: In cosmetic product analysis, other UV filters or formulation excipients can co-elute and interfere.
The likelihood and severity of ion suppression are often highest at the beginning and end of a chromatographic run, where unretained and strongly retained matrix components elute, respectively.
FAQ 3: How can I determine if ion suppression is impacting my Dioxybenzone measurements?
A widely used method to diagnose and quantify ion suppression is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where ion suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Setup: A 'T'-junction is used to introduce a continuous flow of a standard solution of Dioxybenzone into the LC eluent stream after the analytical column but before the MS ion source.
-
Analyte Infusion: A syringe pump delivers the Dioxybenzone solution at a constant, low flow rate (e.g., 10-20 µL/min) to generate a stable baseline signal in the mass spectrometer.
-
Blank Matrix Injection: A blank matrix sample (that does not contain Dioxybenzone) is then injected onto the LC column.
-
Analysis: Any decrease in the stable baseline signal during the chromatographic run indicates the elution of interfering components from the matrix that are causing ion suppression.
The following diagram illustrates the workflow for a post-column infusion experiment.
FAQ 4: What are the most effective sample preparation techniques for minimizing ion suppression in complex matrices?
Thorough sample preparation is one of the most effective strategies to remove interfering matrix components before LC-MS analysis. The choice of technique depends on the sample matrix and the physicochemical properties of Dioxybenzone.
| Sample Preparation Technique | Principle | Effectiveness for Dioxybenzone |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins from biological fluids. | Quick but less effective at removing other interferences like phospholipids, often leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates Dioxybenzone from the sample matrix based on its solubility in two immiscible liquid phases. | Generally more effective than PPT at removing salts and some polar interferences. The choice of solvent is critical for good recovery. |
| Solid-Phase Extraction (SPE) | A highly selective method where Dioxybenzone is retained on a solid sorbent while interferences are washed away. | Considered one of the most effective techniques for reducing matrix effects by providing a cleaner sample extract. |
Detailed Protocol: Solid-Phase Extraction (SPE) for Dioxybenzone in Plasma
-
Pre-treatment: Dilute the plasma sample with an appropriate buffer to adjust the pH.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water).
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences.
-
Elution: Elute Dioxybenzone from the cartridge using a strong organic solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.
The following diagram illustrates the decision-making process for selecting a sample preparation technique.
FAQ 5: How can chromatographic conditions be optimized to mitigate ion suppression?
Optimizing the chromatographic separation is a crucial step to reduce ion suppression by separating Dioxybenzone from interfering matrix components.
| Parameter | Optimization Strategy |
| Mobile Phase Gradient | Modify the gradient profile to improve the resolution between Dioxybenzone and co-eluting peaks. |
| Stationary Phase | Use a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity and enhance separation. |
| Flow Rate | Reducing the flow rate, particularly to the nanoflow range, can improve ionization efficiency and reduce the impact of non-volatile salts. |
| Column Technology | Employing columns with smaller particle sizes (e.g., UPLC) can provide higher resolution, better separating the analyte from matrix components. |
FAQ 6: What are some alternative approaches to compensate for ion suppression?
When ion suppression cannot be completely eliminated, several strategies can be used to compensate for its effects and ensure accurate quantification.
| Compensation Method | Description |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is considered the gold standard. It has nearly identical chemical properties to Dioxybenzone and will co-elute, experiencing the same degree of ion suppression. The consistent analyte-to-IS ratio allows for accurate quantification. |
| Matrix-Matched Calibration | Calibration standards are prepared in the same matrix as the unknown samples. This approach helps to account for consistent ion suppression across all samples and standards. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. This is a simple and effective method, but it may compromise the sensitivity if the initial concentration of Dioxybenzone is low. |
| Alternative Ionization Techniques | Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI). Switching to APCI, if compatible with Dioxybenzone, can be a viable option. |
References
Deuterium isotope effect on chromatographic separation of Dioxybenzone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic separation of dioxybenzone, with a special focus on the deuterium isotope effect.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography?
A1: The deuterium isotope effect in chromatography refers to the phenomenon where molecules containing deuterium (a heavy isotope of hydrogen) exhibit slightly different retention times compared to their non-deuterated (protiated) counterparts during chromatographic separation.[1][2][3] This effect arises from the subtle differences in the physicochemical properties between carbon-hydrogen and carbon-deuterium bonds.[3]
Q2: How does the deuterium isotope effect typically manifest in reversed-phase HPLC?
A2: In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds generally elute slightly earlier than their non-deuterated analogs.[4] This is often attributed to the slightly smaller van der Waals radius and lower polarizability of the C-D bond compared to the C-H bond, leading to weaker interactions with the nonpolar stationary phase. The predominance of hydrophobic effects in retention processes in reversed-phase liquid chromatography is a key factor.
Q3: We are observing a small, early-eluting peak next to our main dioxybenzone peak. Could this be a deuterated impurity?
A3: It is possible. If you are using a deuterated internal standard or if your dioxybenzone sample has been synthesized using deuterated solvents or reagents, you might observe a partial separation of the deuterated and non-deuterated species. In RP-HPLC, the deuterated version would be expected to elute slightly before the main dioxybenzone peak. However, other impurities could also be the cause, so further investigation using mass spectrometry is recommended for confirmation.
Q4: How can we enhance the separation between deuterated and non-deuterated dioxybenzone?
A4: Optimizing several chromatographic parameters can improve the separation of isotopomers:
-
Stationary Phase: Stationary phases with polar surfaces may be more advantageous for observing positive isotope effects.
-
Mobile Phase: Modifying the mobile phase composition, such as the organic modifier (e.g., methanol, acetonitrile) and the use of additives, can influence the separation. Replacing H2O with D2O in the mobile phase can increase retention factors and improve resolution.
-
Temperature: Adjusting the column temperature can affect the thermodynamics of the partitioning process and potentially enhance separation.
-
pH: The pH of the mobile phase can also play a role in the separation.
Q5: Are there alternatives to deuterium labeling to avoid chromatographic isotope effects?
A5: Yes, using isotopes such as 13C or 15N for labeling is an effective way to avoid the chromatographic isotope effect, as these heavier isotopes do not typically cause a significant shift in retention time under normal HPLC conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of dioxybenzone.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column void or contamination. 2. Poorly installed column fittings. 3. Secondary interactions with the stationary phase. | 1. Replace the column or flush with a strong solvent. 2. Ensure fittings are properly tightened and tubing is cut evenly. 3. Adjust mobile phase pH or add a competing base. |
| Peak Splitting or Shouldering | 1. Sample solvent is too strong. 2. Column is partially plugged. 3. Injector issue (e.g., scratched rotor). | 1. Dissolve the sample in a solvent weaker than or equal to the mobile phase. 2. Backflush the column or replace it. 3. Inspect and clean or replace the injector components. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Unstable column temperature. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Check all fittings and pump seals for leaks. 3. Use a column oven to maintain a consistent temperature. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector flow cell. 3. Insufficient mobile phase mixing. | 1. Degas the mobile phase and purge the pump. 2. Use high-purity solvents and flush the flow cell. 3. Ensure the mobile phase components are thoroughly mixed. |
| Unexpected Early Eluting Peak | 1. Presence of a deuterated isotopologue. 2. A more polar impurity in the sample. | 1. Confirm identity using mass spectrometry. If confirmed, this is the deuterium isotope effect. 2. Analyze a blank and review the synthesis/source of the dioxybenzone standard. |
Experimental Protocols
General RP-HPLC Method for Dioxybenzone Analysis
This protocol is a general guideline for the analysis of dioxybenzone and can be adapted to investigate the deuterium isotope effect.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Dioxybenzone analytical standard.
-
Deuterated dioxybenzone (if available as a reference).
-
HPLC-grade acetonitrile and water.
-
Formic acid or acetic acid (for mobile phase modification).
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 287 nm or 313 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Prepare a stock solution of dioxybenzone in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to the desired concentration.
-
If analyzing a mixture of deuterated and non-deuterated dioxybenzone, prepare a mixed standard.
5. Data Analysis:
-
Integrate the peak areas of dioxybenzone and any other observed peaks.
-
Calculate the resolution between the peaks of interest to assess separation.
Visualizations
Caption: Experimental workflow for HPLC analysis of dioxybenzone.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing H/D exchange and isotopic instability of Dioxybenzone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing Hydrogen/Deuterium (H/D) exchange and ensuring the isotopic stability of Dioxybenzone-d3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H/D exchange and why is it a concern for this compound?
A1: Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule, such as this compound, is replaced by a hydrogen atom from the surrounding environment.[1][2] This is a critical issue in research and drug development as it compromises the isotopic purity of the deuterated standard. This can lead to inaccurate quantification in analytical studies and altered metabolic profiles in preclinical studies due to the kinetic isotope effect.[3]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the methoxy group (-OCD₃) of this compound are generally stable. However, any deuterium atoms attached to the hydroxyl groups (-OD) would be highly susceptible to exchange with protons from protic solvents or atmospheric moisture. While the C-D bonds on the aromatic ring are strong, harsh conditions such as high temperatures or the presence of certain metal catalysts could potentially facilitate exchange, though this is less common under standard experimental conditions.[4]
Q3: What are the primary factors that promote H/D exchange in this compound?
A3: The main factors that can induce H/D exchange are:
-
Moisture: Water is a primary source of protons and is a critical factor to control.[1] Deuterated compounds can be hygroscopic, readily absorbing moisture from the atmosphere.
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can readily participate in exchange reactions.
-
pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum exchange rate for many compounds occurs at a slightly acidic pH, around 2.5-3.0.
-
Temperature: Higher temperatures can increase the rate of H/D exchange.
-
Light: Exposure to UV light can cause photodegradation of benzophenone-type compounds, which may create reactive species that could facilitate H/D exchange.
Troubleshooting Guide
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry or NMR
-
Question: My mass spectrometry or NMR results indicate a decrease in the isotopic purity of my this compound standard. What could be the cause and how can I fix it?
-
Answer: This is likely due to H/D exchange. To troubleshoot, consider the following:
-
Improper Solvent Selection: Using protic solvents (e.g., methanol, water) for dissolution or in your mobile phase can lead to H/D exchange.
-
Solution: Switch to high-purity, aprotic solvents such as acetonitrile, ethyl acetate, or chloroform-d for stock solutions and sample preparation. If an aqueous mobile phase is necessary for chromatography, ensure it is maintained at a low pH (around 2.5-3.0) and kept at a low temperature (0-4°C) to minimize exchange during the analysis.
-
-
Moisture Contamination: Exposure to atmospheric moisture during handling or storage is a common cause of H/D exchange.
-
Solution: Handle solid this compound and prepare solutions in a dry, inert atmosphere, such as under nitrogen or argon in a glove box. Use thoroughly dried glassware and consider using single-use ampoules to minimize exposure to air.
-
-
Inappropriate Storage Conditions: Storing this compound improperly can lead to degradation and isotopic exchange.
-
Solution: Store solid this compound at -20°C or colder in a desiccator to protect it from moisture. Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C or -20°C) to protect from light and prevent solvent evaporation.
-
-
Issue 2: High Variability in Quantitative Analysis Results
-
Question: I am observing significant variability in the quantification of my analyte when using this compound as an internal standard. Could this be related to isotopic instability?
-
Answer: Yes, variability in results can be a symptom of inconsistent isotopic purity.
-
Inconsistent H/D Exchange: If H/D exchange is occurring to a variable extent across your samples, it will lead to inconsistent internal standard concentrations and, therefore, inaccurate quantification.
-
Solution: Implement the rigorous handling and storage procedures outlined in "Issue 1" to ensure the isotopic purity of your this compound internal standard is consistent across all samples and standards. Verify the isotopic purity of each new batch of the deuterated standard.
-
-
"On-Column" Exchange: H/D exchange can sometimes occur during chromatographic analysis, especially with protic mobile phases and elevated column temperatures.
-
Solution: As mentioned previously, maintain the mobile phase at a low pH and temperature. Additionally, minimize the time the sample spends in the autosampler before injection.
-
-
Data Summary
The following table summarizes recommended storage and handling conditions to prevent H/D exchange and ensure the stability of this compound.
| Parameter | Condition | Rationale |
| Storage (Solid) | -20°C or below in a desiccator | Minimizes degradation and protects from moisture. |
| Storage (Solution) | 2-8°C (short-term) or -20°C (long-term) in tightly sealed amber vials | Protects from light, minimizes solvent evaporation, and slows degradation. |
| Solvent Choice | High-purity aprotic solvents (e.g., acetonitrile, ethyl acetate) | Prevents H/D exchange with solvent protons. |
| Handling Atmosphere | Dry, inert gas (e.g., nitrogen, argon) | Minimizes exposure to atmospheric moisture. |
| pH of Aqueous Solutions | ~2.5 - 3.0 | Minimizes the rate of acid/base-catalyzed H/D exchange. |
| Temperature | Keep as low as practically possible, especially in solution | Reduces the rate of degradation and H/D exchange. |
| Light Exposure | Protect from light, especially UV | Prevents potential photodegradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Before opening, allow the sealed container of solid this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon.
-
Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed solid in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) in a volumetric flask.
-
Mixing: Cap the flask and mix thoroughly by inversion.
-
Storage: Transfer the stock solution to a clean, dry, amber vial with a PTFE-lined cap. Store at -20°C. It is recommended to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.
Protocol 2: Verification of Isotopic Purity by Mass Spectrometry
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution in an appropriate aprotic solvent.
-
Instrumentation: Use a high-resolution mass spectrometer capable of resolving the isotopic peaks of Dioxybenzone and its deuterated isotopologues.
-
Analysis: Infuse the sample directly or use a suitable liquid chromatography method with an aprotic mobile phase.
-
Data Interpretation: Acquire the mass spectrum and determine the relative abundance of the molecular ion peak corresponding to this compound and any peaks corresponding to molecules that have undergone H/D exchange (i.e., Dioxybenzone-d2, -d1, and -d0). The isotopic purity can be calculated from these relative abundances.
Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Caption: Troubleshooting logic for addressing this compound isotopic instability.
References
Inconsistent quantification using Dioxybenzone-d3 internal standard
Technical Support Center: Dioxybenzone Quantification
Welcome to the technical support center for the accurate quantification of Dioxybenzone using Dioxybenzone-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for obtaining reliable and consistent results in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Dioxybenzone. It is the ideal internal standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to Dioxybenzone.[1] This means it behaves similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to every sample, standard, and quality control, it is possible to accurately correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate quantification of Dioxybenzone.
Q2: I am observing high variability in my results. What are the most common causes?
A2: Inconsistent quantification in LC-MS/MS analysis is often attributable to several factors:
-
Matrix Effects: This is the most common cause of variability, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[2]
-
Sample Preparation Inconsistency: Variations in extraction efficiency, pipetting errors, or sample dilution can lead to inconsistent results.
-
Internal Standard Issues: Problems with the purity, stability, or concentration of the this compound internal standard solution can directly impact quantification.
-
Chromatographic Problems: Poor peak shape, co-elution of interferences, or shifting retention times can all affect the accuracy and precision of your measurements.
-
Instrument Performance: Fluctuations in the mass spectrometer's sensitivity or an unstable electrospray can cause signal variability.
Q3: What are matrix effects and how does this compound help to correct for them?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for the analyte. Because this compound is structurally and chemically almost identical to Dioxybenzone, it is affected by matrix effects in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variations caused by matrix effects are normalized, leading to a more accurate quantification.
Q4: Can this compound perfectly correct for all matrix effects?
A4: While this compound is highly effective, it may not completely correct for matrix effects in all situations.[2] If there is a significant chromatographic separation between Dioxybenzone and this compound, they may be affected differently by co-eluting matrix components.[2] This is a phenomenon known as the "isotope effect," which can sometimes be observed in reversed-phase chromatography where deuterated compounds elute slightly earlier than their non-deuterated counterparts.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the quantification of Dioxybenzone using this compound.
Issue 1: Inconsistent Internal Standard (this compound) Response
Symptoms:
-
The peak area of this compound varies significantly across samples and standards.
-
A decreasing trend in the internal standard signal is observed with increasing analyte concentration.
Potential Causes and Solutions:
| Cause | Solution |
| Pipetting or Dilution Errors | Review your sample preparation procedure. Ensure that the internal standard is added consistently to all samples and standards. Use calibrated pipettes and perform serial dilutions carefully. |
| Ion Suppression/Enhancement | While the internal standard is meant to correct for this, severe matrix effects can still cause variability. Improve your sample clean-up procedure (e.g., using solid-phase extraction) to remove more matrix components. Diluting the sample can also mitigate matrix effects. |
| Instability of Internal Standard | Ensure the this compound stock solution is stored correctly (protected from light and at the recommended temperature). Prepare fresh working solutions regularly. Avoid storing the internal standard in acidic or basic solutions, which could potentially cause H/D exchange. |
| Detector Saturation | If the concentration of the internal standard is too high, it can lead to detector saturation. Prepare a fresh, more dilute solution of this compound and re-analyze your samples. |
Troubleshooting Workflow for Inconsistent Internal Standard Response
Caption: A logical workflow for troubleshooting inconsistent internal standard signals.
Issue 2: Chromatographic Separation of Dioxybenzone and this compound
Symptom:
-
Two distinct peaks are observed for Dioxybenzone and this compound, with the deuterated standard typically eluting slightly earlier.
Potential Causes and Solutions:
| Cause | Solution |
| Isotope Effect | This is a known phenomenon in reversed-phase chromatography due to the slightly different polarity of C-D versus C-H bonds. |
| Solution | While a small separation is often acceptable, a large gap can lead to differential matrix effects. Try to minimize the separation by: - Optimizing the gradient: A shallower gradient can broaden the peaks and improve their overlap. - Adjusting the mobile phase: Minor changes to the organic modifier or pH can alter selectivity. - Trying a different column: The degree of separation can be dependent on the stationary phase chemistry. |
Visualizing the Isotope Effect and its Impact
Caption: Ideal co-elution vs. a chromatographic shift, which can lead to differential matrix effects.
Experimental Protocol: Quantification of Dioxybenzone in Water Samples
This protocol is a general guideline. Optimization may be required for different sample matrices and instrument setups.
1. Materials and Reagents
-
Dioxybenzone analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dioxybenzone and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Dioxybenzone stock solution.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (SPE)
-
Condition the SPE cartridge with methanol followed by HPLC-grade water.
-
Take 100 mL of the water sample and spike with the this compound internal standard spiking solution to a final concentration of 100 ng/L.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with HPLC-grade water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
4. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 mm × 50 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dioxybenzone: To be optimized by user (e.g., precursor ion [M+H]+ → product ion) This compound: To be optimized by user (e.g., precursor ion [M+H]+ → product ion) |
| Source Temperature | To be optimized |
| Collision Energy | To be optimized for each transition |
5. Data Analysis
-
Integrate the peak areas for both Dioxybenzone and this compound.
-
Calculate the peak area ratio (Dioxybenzone Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Dioxybenzone in the samples using the calibration curve.
References
Impact of co-eluting compounds on Dioxybenzone-d3 signal
Welcome to the Technical Support Center for Dioxybenzone-d3 Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues related to the impact of co-eluting compounds on the this compound signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting compounds and how do they affect the this compound signal?
A1: Co-eluting compounds are substances in a sample matrix that are not adequately separated from the analyte of interest (in this case, this compound) during chromatographic separation. When these compounds enter the mass spectrometer's ion source at the same time as this compound, they can interfere with its ionization process. This interference, known as a matrix effect, can lead to either a suppression or enhancement of the this compound signal, resulting in inaccurate and unreliable quantitative results. The most common manifestation is ion suppression, where the presence of co-eluting compounds reduces the ionization efficiency of the analyte.
Q2: I am observing a lower than expected signal for this compound, even though it is a deuterated internal standard. What are the likely causes?
A2: While deuterated internal standards like this compound are used to compensate for signal variability, significant ion suppression can still lead to a weak signal. The primary causes include:
-
High Concentrations of Co-eluting Matrix Components: Biological samples such as plasma and urine contain high concentrations of endogenous compounds like phospholipids, salts, and urea. If not sufficiently removed during sample preparation, these can co-elute and cause significant ion suppression.
-
Poor Chromatographic Resolution: If the analytical method does not adequately separate this compound from other components in the sample, co-elution is more likely to occur.
-
Suboptimal Ion Source Conditions: The settings of the mass spectrometer's ion source (e.g., temperature, gas flows, and voltages) can influence the extent of ion suppression.
Q3: My this compound signal is inconsistent across a batch of samples. What could be the reason?
A3: Inconsistent signal for an internal standard across a run often points to variable matrix effects among the samples. This can be due to:
-
Differences in Sample Composition: The concentration of interfering compounds can vary from one biological sample to another.
-
Carryover: Residual analyte or matrix components from a previous, more concentrated sample may be introduced into the subsequent injection, affecting the internal standard's ionization.
-
Column Degradation: Over the course of a run, the performance of the analytical column can degrade, leading to changes in retention times and peak shapes, which can alter the co-elution profile of interfering compounds.
Q4: Can the position of the deuterium label on this compound affect its performance as an internal standard?
A4: Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are on positions that are susceptible to exchange with hydrogen atoms from the solvent (a process called back-exchange), the mass of the internal standard can change, leading to inaccurate quantification. For this compound, the deuterium atoms are typically on the methoxy group, which is generally a stable position and less prone to back-exchange under typical reversed-phase chromatographic conditions.
Troubleshooting Guides
Issue: Low Signal Intensity of this compound
This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound, which is often indicative of significant ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
Inadequate sample cleanup is a primary source of co-eluting interferences.
-
Protein Precipitation (PPT): While quick, PPT is the least effective at removing interfering compounds, especially phospholipids. If using PPT, consider incorporating a phospholipid removal plate or a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT. Optimize the choice of extraction solvent and pH to selectively extract Dioxybenzone while leaving behind polar interferences.
-
Solid-Phase Extraction (SPE): SPE provides the most effective cleanup for complex matrices. Utilize a reversed-phase sorbent (e.g., C18) and optimize the wash and elution steps to remove interferences.
Step 2: Optimize Chromatographic Conditions
Improving the separation of this compound from matrix components is key to reducing co-elution.
-
Modify the Mobile Phase Gradient: A shallower gradient can enhance the separation of closely eluting compounds.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.
Step 3: Adjust Mass Spectrometer Parameters
Fine-tuning the ion source can help minimize the impact of co-eluting compounds.
-
Optimize Source Temperature and Gas Flows: Adjust these parameters to ensure efficient desolvation of the analyte.
-
Modify Ionization Voltage: Optimize the voltage to maximize the signal for this compound.
The following diagram illustrates a troubleshooting workflow for addressing low signal intensity of this compound.
Caption: Troubleshooting workflow for low Dioxyxybenzone-d3 signal.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the impact of different sample preparation techniques on the signal intensity of this compound in human plasma, demonstrating the effect of removing co-eluting phospholipids.
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Phospholipid Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Protein Precipitation (PPT) | 50,000 | 800,000 | 75% |
| Liquid-Liquid Extraction (LLE) | 120,000 | 250,000 | 40% |
| Solid-Phase Extraction (SPE) | 180,000 | 50,000 | 10% |
| Neat Solution (No Matrix) | 200,000 | 0 | 0% |
Signal suppression is calculated relative to the peak area in the neat solution.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for the Determination of this compound in Human Plasma
This protocol provides a detailed methodology for the extraction of Dioxybenzone from human plasma using SPE to minimize the impact of co-eluting compounds.
1. Materials and Reagents
-
Human plasma samples
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Pre-treatment
-
Thaw human plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 2% formic acid in water and vortex for another 30 seconds.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of 40% methanol in water to remove moderately polar interferences.
-
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute Dioxybenzone and this compound from the cartridge with 2 mL of acetonitrile into a clean collection tube.
4. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the mechanism of ion suppression in the mass spectrometer's ion source.
Caption: Mechanism of ion suppression by co-eluting compounds.
How to correct for Dioxybenzone-d3 variability in sample preparation
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Dioxybenzone-d3 as an internal standard in sample preparation and analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental workflows, leading to variability in the this compound signal.
Q1: Why is my this compound signal highly variable across an analytical run?
High variability in the internal standard (IS) response is a common issue that can compromise the accuracy and precision of your results.[1] The root cause can typically be traced to inconsistencies in the sample preparation, matrix effects, or instrument performance.[2]
The table below summarizes the most common causes and provides recommended actions. A logical troubleshooting workflow is also provided to help pinpoint the issue.
Table 1: Troubleshooting High Variability in this compound Response
| Potential Cause | Description | Recommended Action |
|---|---|---|
| Inconsistent Sample Preparation | Minor procedural differences between samples can lead to significant signal variation. This includes pipetting errors when adding the IS, inconsistent mixing/vortexing, or variable timing in extraction steps.[3] | • Add the IS to all samples, standards, and QCs using a calibrated positive displacement pipette.• Ensure thorough vortexing after adding the IS to achieve homogeneity.[2]• Standardize all incubation and extraction times across the entire batch. |
| Matrix Effects | Co-eluting endogenous components from the sample matrix (e.g., phospholipids in plasma) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to sample-specific signal fluctuation.[4] | • Perform a post-extraction spike experiment to quantify the degree of matrix effect (see Protocol below).• Improve sample cleanup by switching from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).• Optimize chromatographic conditions to better separate this compound from interfering matrix components. |
| Analyte Degradation | Dioxybenzone, like other benzophenones, can be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH), which could also affect the deuterated standard. | • Process samples under controlled lighting conditions.• Ensure the pH of all solutions is controlled and consistent throughout the process.• Evaluate the stability of this compound in the sample matrix under your specific storage and processing conditions. |
| Instrumental Issues | Problems such as inconsistent autosampler injection volumes, fluctuations in the ion source, or detector drift can cause signal variability. | • Re-inject a subset of samples with high and low IS responses. If the variability disappears, the issue likely originated from the initial injection, not the sample preparation.• Perform routine maintenance on the LC and MS systems, including cleaning the ion source. |
Q2: How can I determine if low or variable signal is due to poor extraction recovery or matrix effects?
A post-extraction spike experiment is the definitive method to distinguish between these two common issues. This involves comparing the IS response in a sample spiked after extraction to one spiked before extraction.
Experimental Protocol: Post-Extraction Spike Analysis
Objective: To differentiate between analyte loss during the extraction process (recovery) and signal suppression/enhancement caused by the sample matrix (matrix effect).
Materials:
-
Blank matrix (e.g., plasma, urine from a control source)
-
This compound internal standard stock solution
-
Clean solvent (matching the final reconstitution solvent, e.g., 50:50 Methanol:Water)
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Pre-Extraction Spike): Take a blank matrix aliquot. Spike with the standard amount of this compound. Process this sample through your entire extraction procedure.
-
Set B (Post-Extraction Spike): Take an identical blank matrix aliquot. Process it through the entire extraction procedure without the IS. Spike the final, extracted sample with the same amount of this compound.
-
Set C (Neat Standard): Spike the same amount of this compound into a clean solvent at the same final volume as your samples.
-
-
Analyze: Analyze all three samples using your established analytical method (e.g., LC-MS/MS).
-
Calculate: Use the peak areas from the analysis to calculate recovery and matrix effect using the formulas in the table below.
Table 2: Calculation and Interpretation of Post-Spike Experiment
| Parameter | Formula | Interpretation |
|---|---|---|
| Extraction Recovery (%) | (Peak Area of Set A / Peak Area of Set B) * 100 | • Low Recovery (<80%): Indicates significant loss of the IS during the extraction steps. The extraction protocol needs optimization.• Good Recovery (>80%): The extraction process is efficient. |
| Matrix Effect (%) | ((Peak Area of Set B / Peak Area of Set C) - 1) * 100 | • Value near 0%: No significant matrix effect.• Negative Value (e.g., -40%): Indicates ion suppression.• Positive Value (e.g., +30%): Indicates ion enhancement. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an ideal internal standard?
This compound is a stable isotope-labeled (SIL) version of the analyte Dioxybenzone, where three hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
Identical Physicochemical Properties: It behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization.
-
Co-elution: It co-elutes with the analyte, meaning it experiences the exact same matrix effects at the same time.
-
Mass Difference: It is easily distinguished from the analyte by a mass spectrometer due to the mass difference, preventing signal overlap.
Q2: When is the best point to add the this compound internal standard?
The internal standard should be added as early as possible in the sample preparation workflow. For most applications, this means adding the IS solution directly to the biological matrix (e.g., plasma, urine) before any extraction steps like protein precipitation, LLE, or SPE. Adding it early ensures that the IS compensates for any analyte loss or variability throughout the entire process.
Q3: What are the regulatory acceptance criteria for internal standard response?
While guidelines can vary, the FDA's guidance on bioanalytical method validation provides a framework that is widely adopted. Key considerations include monitoring the IS response to ensure the method's performance is reliable.
Table 3: Summary of General Acceptance Criteria (Based on FDA Guidance)
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| IS Response Variability | The IS response in unknown samples should generally be within 50% to 150% of the average response in the calibration standards and QCs. | To identify samples affected by significant, uncorrected matrix effects or preparation errors. |
| Interference in Blank Matrix | The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response in the LLOQ sample. | To ensure that the IS signal is not artificially inflated by background components in the matrix. |
| Accuracy & Precision (QCs) | For quality control samples, accuracy should be within ±15% of the nominal value, and precision (%CV) should not exceed 15%. At the Lower Limit of Quantitation (LLOQ), these limits are relaxed to ±20% and ≤20%, respectively. | To ensure the method is reliable across the entire calibration range. The IS is critical to meeting these criteria. |
Q4: How does an internal standard correct for variability?
An internal standard works by providing a stable reference point in every sample. Instead of relying on the absolute peak area of the analyte, which can fluctuate due to sample loss or matrix effects, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.
Because the SIL internal standard (this compound) and the analyte (Dioxybenzone) are affected by these variations in nearly the same way, their ratio remains constant. This "response factor" is used to build the calibration curve and accurately calculate the concentration in unknown samples.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing Dioxybenzone-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Dioxybenzone, with a focus on the validation of these methods using Dioxybenzone-d3 as an internal standard. The information presented is a synthesis of established analytical practices and performance data from studies on similar compounds, offering a comprehensive resource for method development and validation.
This compound, a deuterium-labeled analog of Dioxybenzone, serves as an ideal internal standard in analytical and pharmacokinetic research. Its use significantly enhances the accuracy and precision of quantification in complex matrices by correcting for variations in sample preparation and instrument response. This guide will explore the validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of a small molecule like Dioxybenzone, where this compound would be employed as an internal standard.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Dioxybenzone Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.05 ng/mL |
This data is synthesized from published validation studies on similar UV filters and represents typical performance.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below is a representative protocol for the quantification of Dioxybenzone in a biological matrix using LC-MS/MS with this compound as an internal standard.
LC-MS/MS Method for the Quantification of Dioxybenzone in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-10 min: Return to 95% A and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dioxybenzone: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum signal intensity.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a typical experimental procedure for sample analysis.
Caption: General workflow for the validation of an analytical method.
Caption: Experimental workflow for sample analysis using an internal standard.
A Comparative Guide to the Quantitative Analysis of Dioxybenzone: The Gold Standard of d3-Internal Standardization
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of dioxybenzone, a common UV filter in cosmetics and personal care products. We will delve into the superior performance of using a stable isotope-labeled internal standard, specifically dioxybenzone-d3, against alternative methods like external calibration, supported by established analytical principles and illustrative data.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the "gold standard" in quantitative mass spectrometry.[1] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] Because its physicochemical properties are nearly identical to the native analyte, it can effectively compensate for variations during the analytical process, including extraction efficiency, injection volume, and matrix effects like ion suppression or enhancement.[1][2] This guide will compare an isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound to an external calibration LC-MS/MS method.
Logical Framework for Choosing a Quantification Method
The choice of quantification strategy directly impacts the reliability of results. Using a stable isotope-labeled internal standard like this compound is designed to mitigate various sources of error inherent in the analytical workflow, leading to higher accuracy and precision compared to external calibration.
Caption: Decision pathway for quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the quantification of dioxybenzone in human plasma using both an internal standard and an external standard method.
Method 1: Isotope Dilution LC-MS/MS with d3-Internal Standard
This method utilizes this compound to correct for analytical variability.
1. Sample Preparation:
-
To 200 µL of human plasma, add 300 µL of a methanol solution containing the internal standard, this compound, at a fixed concentration.
-
Vortex the mixture for five minutes to precipitate proteins.
-
Centrifuge the sample at approximately 14,500 x g for four minutes.[3]
-
Transfer 300 µL of the supernatant to a new vial and dilute with 1.0 mL of SPE buffer.
-
Perform solid-phase extraction (SPE) for further cleanup and concentration.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both dioxybenzone and this compound.
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Method 2: External Calibration LC-MS/MS
This method relies on an external calibration curve for quantification and does not use an internal standard.
1. Sample Preparation:
-
Identical to Method 1, but the methanol solution added for protein precipitation does not contain an internal standard.
2. LC-MS/MS Conditions:
-
Identical to Method 1.
3. Quantification:
-
A calibration curve is prepared using standard solutions of dioxybenzone at various concentrations.
-
The concentration of dioxybenzone in the sample is determined by comparing its peak area directly to the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical bioanalytical workflow using an internal standard.
Caption: Bioanalytical workflow with IS.
Data Presentation: Performance Comparison
The primary advantage of using a deuterated internal standard is the significant improvement in accuracy and precision. The tables below present illustrative validation data comparing the two methods for dioxybenzone quantification.
Table 1: Accuracy and Precision Comparison
| Parameter | Quality Control Level | Method with d3-Standard (%RSD) | External Standard Method (%RSD) |
| Intra-Assay Precision | Low (5 ng/mL) | 4.5% | 12.8% |
| Mid (50 ng/mL) | 3.2% | 9.5% | |
| High (200 ng/mL) | 2.8% | 8.7% | |
| Inter-Assay Precision | Low (5 ng/mL) | 6.1% | 16.2% |
| Mid (50 ng/mL) | 4.9% | 13.1% | |
| High (200 ng/mL) | 4.2% | 11.5% | |
| Accuracy (% Recovery) | Low (5 ng/mL) | 102.3% | 88.5% |
| Mid (50 ng/mL) | 99.8% | 113.2% | |
| High (200 ng/mL) | 101.5% | 94.6% |
Data is illustrative, based on typical performance improvements seen when using stable isotope-labeled internal standards.
Table 2: Linearity and Sensitivity Comparison
| Parameter | Method with d3-Standard | External Standard Method |
| Linear Range | 1 - 500 ng/mL | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.991 |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |
Data is illustrative.
Conclusion
For the quantification of dioxybenzone in complex biological matrices, the use of a deuterated internal standard like this compound offers demonstrably superior performance in terms of accuracy, precision, and sensitivity compared to an external calibration method. The ability of the d3-standard to co-elute and behave almost identically to the analyte allows it to correct for variations in sample preparation and matrix-induced signal fluctuations, which an external standard cannot. While external standard methods are simpler, they are highly susceptible to variations that can compromise data quality. Therefore, for robust and reliable results in regulated and research environments, the isotope dilution method is strongly recommended.
References
A Comparative Guide to Linearity and Range Determination for Dioxybenzone Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Dioxybenzone, a common UV filter in sunscreen and other personal care products. The focus is on the critical validation parameters of linearity and range, offering supporting experimental data and detailed protocols to aid in method selection and development.
Understanding Linearity and Range in Analytical Assays
In analytical chemistry, linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. A linear relationship is typically confirmed by a high correlation coefficient (R²), ideally close to 1.000. These parameters are fundamental for ensuring the accuracy and reliability of quantitative analytical methods as stipulated by ICH guidelines.[1][2]
Performance Comparison of Analytical Methods for Dioxybenzone and Related Compounds
The following table summarizes the linearity and range data for Dioxybenzone and structurally similar benzophenone derivatives using various analytical techniques. This data has been collated from several validated methods to provide a clear comparison.
| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Dioxybenzone | LC-MS/MS | 0.1 - 250 ng/mL | > 0.997 | Not Reported | 1 ng/L (as method reporting limit) | [3] |
| Dioxybenzone | HPLC-UV | Not explicitly stated for Dioxybenzone alone, but a mixture including it was analyzed | Not explicitly stated for Dioxybenzone alone | Not explicitly stated for Dioxybenzone alone | Not explicitly stated for Dioxybenzone alone | [4] |
| Oxybenzone | HPLC-UV | 18 - 48 µg/mL | 0.999 | Not Reported | Not Reported | [5] |
| Oxybenzone | HPLC-UV | 12 - 28 µg/mL | 0.999 | Not Reported | 0.00 µg/mL | |
| Sulisobenzone | HPLC-UV | Not explicitly stated | Not explicitly stated | 20 mg/L | Not Reported | |
| Benzophenone-4 & Octocrylene | HPLC-UV | 1.0 - 100 µg/mL | > 0.999 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is a generalized procedure for the analysis of Dioxybenzone, adapted from validated methods for similar UV filters.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Dioxybenzone reference standard.
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetic acid or Phosphate buffer (for mobile phase modification).
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Dioxybenzone reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with the mobile phase to cover the expected linearity range (e.g., 1, 5, 10, 20, 50 µg/mL).
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v), with a small percentage of acetic acid or a phosphate buffer to improve peak shape. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: Determined by scanning the UV spectrum of Dioxybenzone in the mobile phase; typically around 285 nm or 305 nm.
5. Linearity and Range Determination:
-
Inject the working standard solutions in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²). The range is the concentration interval over which the R² value is acceptable (typically >0.99) and for which precision and accuracy are demonstrated.
UV-Vis Spectrophotometry
This protocol is based on the United States Pharmacopeia (USP) monograph for a cream containing Dioxybenzone and Oxybenzone, where quantification is performed by UV spectrophotometry after separation. For a direct measurement without prior separation, the sample matrix must not contain interfering substances that absorb at the analytical wavelength.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
Dioxybenzone reference standard.
-
Methanol (spectroscopic grade).
3. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Dioxybenzone reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with methanol to cover the desired linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
4. Measurement Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of Dioxybenzone by scanning a standard solution in the UV range (typically 200-400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution in triplicate.
5. Linearity and Range Determination:
-
Create a calibration curve by plotting the average absorbance against the concentration.
-
Calculate the linear regression equation and the correlation coefficient (R²). The range is defined by the concentrations that fall on the linear portion of the curve with an acceptable R² value.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized protocol for the analysis of Dioxybenzone, as specific validated methods are less common in the public domain compared to HPLC. This method is adapted from procedures for other benzophenone derivatives. A derivatization step is often required for compounds with active hydrogens like Dioxybenzone to improve volatility and peak shape.
1. Instrumentation:
-
Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector.
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Materials:
-
Dioxybenzone reference standard.
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Ethyl acetate or other suitable solvent (GC grade).
3. Sample and Standard Preparation with Derivatization:
-
Prepare stock and working standard solutions of Dioxybenzone in ethyl acetate.
-
For each standard and sample, evaporate a known volume to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent, cap the vial, and heat (e.g., at 70°C for 30 minutes) to complete the reaction.
4. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI).
-
Scan Mode: Can be run in full scan mode to identify the characteristic ions of the derivatized Dioxybenzone, and then in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
5. Linearity and Range Determination:
-
Inject the derivatized standard solutions.
-
Develop a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Determine the linearity and range from the regression analysis of the calibration curve.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the key processes involved in determining the linearity and range of a Dioxybenzone assay and the relationship between core validation parameters.
Caption: Workflow for Linearity and Range Determination.
Caption: Relationship Between Key Method Validation Parameters.
References
A Comparative Analysis of Dioxybenzone-d3 and 13C-Labeled Internal Standards for Quantitative Bioanalysis
In the precise world of quantitative analysis, particularly within drug development and clinical research, the accuracy of measurements is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure reliability. Among the most trusted internal standards are stable isotope-labeled (SIL) compounds, which are chemically identical to the analyte but have a different mass. This guide provides an objective comparison between two types of SIL internal standards: deuterated (d-labeled), using Dioxybenzone-d3 as an example, and carbon-13 (13C)-labeled standards.
The primary role of an internal standard is to compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer.[1] An ideal internal standard should behave identically to the analyte in all aspects except for its mass.[2] While both deuterated and 13C-labeled standards aim to achieve this, their performance can differ due to the inherent properties of the isotopes used.
Key Performance Comparison
The choice between a deuterated and a 13C-labeled internal standard can significantly impact the quality of analytical data. The fundamental difference arises from the "isotope effect," where the greater mass difference between hydrogen (H) and deuterium (D) can lead to slight changes in physicochemical properties.[3] In contrast, the relative mass difference between carbon-12 (12C) and carbon-13 (13C) is much smaller, resulting in virtually identical chemical and physical behavior to the unlabeled analyte.[4]
A study on amphetamines demonstrated that 13C-labeled internal standards co-eluted perfectly with the native analyte, while deuterated standards showed a retention time shift that increased with the number of deuterium atoms.[1] This chromatographic separation can lead to inaccurate quantification if the internal standard does not experience the same matrix effects as the analyte. The findings from this and other studies support the general superiority of 13C-labeled internal standards for analytical purposes.
Table 1: Quantitative Comparison of this compound and 13C-Labeled Internal Standards
| Performance Metric | This compound (Deuterated) | 13C-Labeled Dioxybenzone | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift relative to the analyte. | Co-elutes perfectly with the unlabeled analyte. | The larger relative mass difference in deuterated compounds can alter chromatographic behavior. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain conditions. | Highly stable with no risk of isotopic exchange. | The carbon-13 label is not prone to exchange. |
| Matrix Effect Compensation | May be compromised if chromatographic separation occurs. | Provides more accurate compensation due to identical elution and ionization. | Co-elution ensures both analyte and standard are subjected to the same matrix effects. |
| Fragmentation in MS/MS | May show different fragmentation patterns or H/D scrambling. | Exhibits identical fragmentation patterns to the unlabeled analyte. | The 13C label does not alter the chemical bonding and fragmentation pathways. |
| Cost & Availability | Generally more affordable and widely available. | Typically more expensive and less readily available. | Synthesis of 13C-labeled compounds is often more complex. |
| Precision (CV%) | Generally higher CV% compared to 13C-labeled standards. | Generally lower CV% indicating higher precision. | Identical behavior of 13C-standards leads to more consistent results. |
Experimental Protocols
The successful implementation of either this compound or a 13C-labeled internal standard relies on a well-developed and validated experimental protocol for LC-MS/MS analysis.
1. Sample Preparation: Protein Precipitation
This protocol is a standard method for extracting small molecules from biological matrices like plasma.
-
Internal Standard Spiking : To 100 µL of the human plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound or 13C-labeled Dioxybenzone in methanol).
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System : An Agilent 1200 series or equivalent liquid chromatography system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ion Source Parameters : Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions : Specific precursor-to-product ion transitions would be monitored for both the analyte (Dioxybenzone) and the internal standard (this compound or 13C-labeled Dioxybenzone). The mass-to-charge ratio (m/z) for the internal standard's transition will be higher, corresponding to the mass increase from the isotopic labels.
Visualizing the Workflow and Rationale
To better understand the experimental process and the decision-making logic for selecting an internal standard, the following diagrams are provided.
Conclusion
The selection of an internal standard is a critical decision in quantitative bioanalysis that directly influences the accuracy and reliability of the results. While deuterated internal standards like this compound are widely used due to their cost-effectiveness and availability, they are not without their drawbacks, most notably the potential for chromatographic shifts due to the isotope effect.
For researchers, scientists, and drug development professionals who require the highest level of data quality, 13C-labeled internal standards are the superior choice. Their ability to perfectly co-elute with the analyte, coupled with their high isotopic stability, ensures more accurate and precise quantification by more effectively compensating for matrix effects and other experimental variations. The additional upfront cost of a 13C-labeled standard is often justified by the increased confidence in the final quantitative data.
References
The Analytical Edge: A Comparative Guide to Dioxybenzone-d3 and Other Benzophenone Internal Standards
In the precise world of analytical chemistry, particularly in bioanalysis and environmental monitoring, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. For the analysis of benzophenone-type UV filters—a class of compounds widely used in sunscreens, personal care products, and plastics—stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive comparison of Dioxybenzone-d3 against other commonly used benzophenone internal standards, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variations in sample preparation, injection volume, and instrument response, especially the unpredictable matrix effects. Deuterated internal standards, such as this compound and Benzophenone-d10, are structurally almost identical to their non-labeled counterparts, making them ideal candidates for this role. Their near-identical physicochemical properties ensure they co-elute with the analyte of interest, experiencing similar ionization suppression or enhancement, thus providing a more accurate correction.
Below is a summary of performance data from various studies utilizing different benzophenone internal standards. This table highlights key validation parameters such as recovery, precision (expressed as relative standard deviation or RSD), and limits of quantification (LOQ).
| Internal Standard | Analyte(s) | Matrix | Sample Preparation | Recovery (%) | Precision (RSD, %) | LOQ (ng/mL) | Reference |
| This compound | Dioxybenzone, Oxybenzone, etc. | - | Not specified | Not specified | Not specified | Not specified | [1] |
| Benzophenone-d10 | Benzophenone-1, -2, -3, -6, -8, 4-hydroxybenzophenone | Human Serum | Dispersive liquid-liquid microextraction (DLLME) | 97 - 106 | 1.9 - 13.1 | 0.4 - 0.9 | [2] |
| Benzophenone-d10 | Benzophenone-1, -2, -3, -6, -8, 4-hydroxybenzophenone, Parabens | Human Placental Tissue | Matrix solid phase dispersion (MSPD) | 96 - 104 | 5.4 - 12.8 | 0.2 - 0.4 (ng/g) | [3] |
| Isotopically Labeled Standards | Benzophenone-1, -2, -3, -6, -7, -8, 4-hydroxybenzophenone | Human Urine | Liquid-liquid extraction with dispersive solid-phase extraction (LLE-d-SPE) | 79 - 113 | 2 - 15 | 0.001 - 0.100 | [4] |
| Oxybenzone-d3 | Avobenzone, Sulisobenzone | - | Not specified | Not specified | Not specified | Not specified | [1] |
Note: The performance of an internal standard is highly dependent on the specific analytical method, matrix, and instrumentation. The data presented here is for comparative purposes based on the referenced studies.
In the Lab: Detailed Experimental Protocols
Reproducibility is the cornerstone of sound scientific research. To that end, this section provides detailed methodologies for the analysis of benzophenones using deuterated internal standards, as adapted from published literature.
Protocol 1: Analysis of Benzophenones in Human Serum using DLLME and LC-MS/MS
This method is suitable for the determination of various benzophenone-UV filters in human serum.
1. Sample Preparation (Enzymatic Hydrolysis and Extraction): a. To 1 mL of human serum, add a solution of β-glucuronidase/sulfatase to deconjugate the benzophenone metabolites. b. Incubate the sample to allow for complete hydrolysis. c. Spike the hydrolyzed sample with Benzophenone-d10 as a surrogate standard. d. Perform dispersive liquid-liquid microextraction (DLLME) using an appropriate disperser and extraction solvent. e. Centrifuge to separate the phases and collect the sedimented phase containing the analytes and internal standard. f. Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the target analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Protocol 2: Analysis of Benzophenones in Human Placental Tissue using MSPD and UHPLC-MS/MS
This protocol is designed for the extraction and quantification of benzophenones from a complex solid matrix.
1. Sample Preparation (Matrix Solid Phase Dispersion): a. Homogenize a small amount of placental tissue. b. Spike the homogenized tissue with Benzophenone-d10. c. Blend the sample with a solid sorbent (e.g., C18) to create a uniform mixture. d. Pack the mixture into a solid-phase extraction (SPE) cartridge. e. Elute the analytes and the internal standard from the cartridge using an appropriate organic solvent. f. Concentrate the eluate and reconstitute it in the mobile phase for analysis.
2. UHPLC-MS/MS Conditions:
-
Chromatographic Column: A high-resolution C18 or similar column suitable for ultra-high performance liquid chromatography (UHPLC).
-
Mobile Phase: A fast gradient using water and an organic solvent to ensure sharp peaks and short run times.
-
Ionization and Detection: Similar to the serum analysis protocol, using ESI and MRM on a triple quadrupole mass spectrometer.
Visualizing the Process: Workflows and Relationships
To better illustrate the analytical process and the role of the internal standard, the following diagrams are provided.
Caption: General workflow for benzophenone analysis.
Caption: How internal standards correct for matrix effects.
Conclusion: Making the Right Choice
The selection of an appropriate internal standard is paramount for the development of robust and reliable analytical methods for benzophenone quantification. Stable isotope-labeled internal standards, such as this compound and Benzophenone-d10, have consistently demonstrated superior performance in compensating for matrix effects and other sources of analytical variability. While the "best" internal standard is often the deuterated analog of the specific analyte being quantified, the data suggests that other deuterated benzophenones can also serve as effective surrogates, particularly when a direct analog is unavailable or cost-prohibitive.
Researchers should carefully consider the specific requirements of their assay, including the matrix complexity, the required limits of detection, and the availability of standards. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for developing and validating a high-performing analytical method for the important task of monitoring benzophenone-type UV filters in various matrices.
References
- 1. lcms.cz [lcms.cz]
- 2. A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified matrix solid phase dispersion procedure for the determination of parabens and benzophenone-ultraviolet filters in human placental tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Method Validation of Dioxybenzone in Urine
An Objective Analysis of Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dioxybenzone, a common ingredient in sunscreens, in human urine is crucial for toxicological assessments and pharmacokinetic studies. This guide provides a comprehensive comparison of a validated analytical method utilizing a deuterated internal standard with alternative approaches for the determination of dioxybenzone in a urine matrix. The information presented herein is based on established scientific literature and regulatory guidelines for bioanalytical method validation.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as deuterated dioxybenzone, is considered the state-of-the-art for quantitative bioanalysis.[1][2] This is primarily due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability in extraction efficiency and matrix effects.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[3]
Performance Characteristics
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. Key validation parameters, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
The following table summarizes the typical performance data for an LC-MS/MS method for dioxybenzone in urine using a deuterated internal standard, compared to alternative methods found in the literature.
| Parameter | LC-MS/MS with Deuterated Standard | Alternative Method 1: LC-MS/MS with Analogue Internal Standard | Alternative Method 2: HPLC-UV |
| Analyte | Dioxybenzone (Benzophenone-3) | Dioxybenzone (Benzophenone-3) | Dioxybenzone (Benzophenone-3) |
| Internal Standard | Dioxybenzone-dx (Deuterated) | Benzophenone-1 | 2,4-Dihydroxybenzophenone |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.001 - 0.100 ng/mL | 0.28 - 0.90 ng/mL | 0.01 µmol/L (~2.28 ng/mL) |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Not explicitly stated |
| Precision (% RSD) | < 15% | < 15% | < 13% |
| Recovery | 79 - 113% | 85.2 - 99.6% | Not explicitly stated |
Note: The data presented for the LC-MS/MS method with a deuterated standard and the alternative methods are representative values synthesized from multiple sources in the scientific literature.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of analytical methods.
Method 1: LC-MS/MS with Deuterated Dioxybenzone
1. Sample Preparation:
-
Enzymatic Hydrolysis: To account for conjugated dioxybenzone metabolites, urine samples are typically subjected to enzymatic hydrolysis. A known volume of urine (e.g., 1 mL) is mixed with a buffer solution (e.g., acetate buffer, pH 5) and β-glucuronidase/arylsulfatase enzyme from Helix pomatia. The mixture is incubated, for instance, overnight at 37°C.
-
Internal Standard Spiking: A precise volume of a known concentration of the deuterated dioxybenzone internal standard solution is added to each sample.
-
Extraction: Liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) are common techniques to isolate the analyte and internal standard from the urine matrix.
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate dioxybenzone from other urine components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both dioxybenzone and the deuterated internal standard are monitored for quantification.
Alternative Method 1: LC-MS/MS with Analogue Internal Standard
The protocol is similar to the method using a deuterated standard. The key difference is the use of a structurally similar compound, such as Benzophenone-1, as the internal standard. While this can correct for some variability, it may not perfectly mimic the behavior of dioxybenzone during all stages of the analysis.
Alternative Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Sample preparation steps, including enzymatic hydrolysis and extraction, are generally similar to those for LC-MS/MS methods.
2. HPLC-UV Analysis:
-
Chromatographic Separation: Separation is achieved using a reverse-phase HPLC system.
-
UV Detection: The concentration of dioxybenzone is determined by measuring its absorbance at a specific wavelength (e.g., 287 nm) using a UV detector. This method is generally less sensitive and selective than LC-MS/MS.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the recommended method validation process for dioxybenzone in urine using a deuterated internal standard.
Caption: Workflow for the validation of a dioxybenzone quantification method in urine.
References
Assessing the Recovery of Dioxybenzone-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological and environmental matrices is paramount. Dioxybenzone-d3, a deuterated form of the common UV filter Dioxybenzone, serves as an ideal internal standard for mass spectrometry-based analyses, mitigating variability in sample preparation and matrix effects. This guide provides a comparative assessment of expected recovery rates for this compound in various matrices, based on established analytical methods for analogous benzophenone compounds.
While specific recovery data for this compound is not extensively published, the recovery of a deuterated internal standard is expected to closely mirror that of the parent analyte. Therefore, this guide leverages published recovery data for Dioxybenzone and other benzophenones to provide a reliable benchmark for experimental design and validation. The use of a stable isotopically labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in extraction efficiency, matrix effects, and instrument response.[1][2][3]
Comparative Recovery of Benzophenones in Various Matrices
The recovery of an analyte is highly dependent on the sample matrix and the chosen extraction methodology. Below is a summary of typical recovery ranges for benzophenone compounds, including Dioxybenzone, in commonly analyzed matrices. These ranges are indicative of the expected performance when using this compound as an internal standard.
| Matrix | Extraction Method | Typical Recovery Range (%) | Key Considerations |
| Human Urine | Liquid-Liquid Extraction (LLE) | 80 - 115 | Enzymatic hydrolysis is often required to cleave conjugated metabolites prior to extraction.[4][5] |
| Solid-Phase Extraction (SPE) | 75 - 110 | Choice of sorbent material (e.g., C18, HLB) is critical for optimal recovery. | |
| Human Plasma | Liquid-Liquid Extraction (LLE) | 85 - 110 | Protein precipitation is a necessary pre-treatment step. |
| Solid-Phase Extraction (SPE) | 80 - 105 | SPE can provide cleaner extracts compared to LLE, reducing matrix effects. | |
| Environmental Water | Solid-Phase Extraction (SPE) | 80 - 110 | The type of water (e.g., river, wastewater) can influence the complexity of the matrix and recovery. |
Experimental Protocols for Analyte Extraction
The selection of an appropriate extraction method is crucial for achieving high and reproducible recovery. Below are detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) that are commonly employed for the analysis of benzophenones in biological and environmental samples.
Liquid-Liquid Extraction (LLE) Protocol for Human Urine
-
Sample Pre-treatment: To 1 mL of urine, add a solution of β-glucuronidase/arylsulfatase and incubate to deconjugate metabolites.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
pH Adjustment: Adjust the sample pH to the optimal level for extraction (typically acidic).
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Agitation: Vortex or shake the mixture vigorously to facilitate the transfer of the analyte to the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol for Human Plasma
-
Protein Precipitation: To 1 mL of plasma, add a precipitating agent (e.g., acetonitrile, methanol), vortex, and centrifuge to pellet the proteins.
-
Supernatant Collection: Transfer the clear supernatant to a new tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or HLB) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a strong organic solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizing the Workflow
The following diagrams illustrate the key steps in the described extraction protocols.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
By leveraging these established protocols and understanding the expected recovery ranges, researchers can confidently develop and validate robust analytical methods for the quantification of Dioxybenzone and other UV filters in a variety of matrices, ensuring the accuracy and reliability of their findings.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Dioxybenzone Using Isotope Dilution Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution LC-MS/MS
Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides high accuracy and precision for quantitative analysis. By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, Dioxybenzone-d3) into the sample, variations in sample preparation and instrument response can be effectively normalized. This leads to more reliable and reproducible results, which is critical in research and drug development. This compound, a deuterium-labeled analog of Dioxybenzone, is an ideal internal standard for this purpose, ensuring accurate quantification in complex matrices such as cosmetics and biological samples.[1]
Performance Comparison: LOD and LOQ
A direct comparison of the LOD and LOQ for Dioxybenzone using this compound via LC-MS/MS with other methods is challenging due to the lack of specific published data for the former. However, to provide a reference point, the table below includes the LOD and LOQ for Dioxybenzone determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. It is generally expected that an optimized LC-MS/MS method with isotope dilution would achieve significantly lower (i.e., better) LOD and LOQ values than HPLC-UV.
| Analytical Method | Analyte | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS with Isotope Dilution | Dioxybenzone | This compound | Not available in literature | Not available in literature | Cosmetics, Biological Samples |
| HPLC-UV | Dioxybenzone | Not specified | 1.94 µg/mL | 5.89 µg/mL | Cosmetics[2] |
Note: The values for LC-MS/MS are not available in the reviewed literature. The HPLC-UV data is provided for comparative purposes. It is anticipated that the LOD and LOQ for the LC-MS/MS method would be in the low ng/mL to pg/mL range.
Experimental Protocols
Below is a generalized experimental protocol for the determination of Dioxybenzone in a cosmetic cream sample using LC-MS/MS with this compound as an internal standard.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 100 mg of the cosmetic cream into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol to the sample.
-
Extraction: Add 5 mL of methanol to the tube. Vortex for 2 minutes to disperse the sample.
-
Ultrasonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the solid matrix components.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. If necessary, dilute the filtrate with the initial mobile phase to fall within the calibration range.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: A suitable gradient to separate Dioxybenzone from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dioxybenzone: Precursor ion (e.g., [M+H]⁺) → Product ion(s).
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion(s).
-
-
Note: Specific MRM transitions need to be optimized for the instrument used.
-
Workflow and Method Logic
The following diagrams illustrate the experimental workflow and the logic behind the isotope dilution method for quantifying Dioxybenzone.
Experimental workflow for Dioxybenzone analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Dioxybenzone-d3
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of analytes in biological and environmental matrices is of paramount importance. Dioxybenzone, a common ingredient in sunscreens, requires robust analytical methods for pharmacokinetic, toxicological, and environmental monitoring studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Dioxybenzone-d3, is widely regarded as the gold standard for quantitative analysis, particularly in mass spectrometry-based methods.[1][2][3][4][5] This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, thus effectively compensating for variability.
This guide provides a comparative overview of two analytical methods for the quantification of Dioxybenzone: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound as an internal standard, and a more conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The data and protocols presented herein are based on established analytical principles and data from studies on UV filters, including Dioxybenzone.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following table summarizes the key performance parameters for the quantification of Dioxybenzone using LC-MS/MS with this compound versus a typical HPLC-UV method.
| Parameter | LC-MS/MS with this compound (Internal Standard) | HPLC-UV (External Standard) | Commentary |
| Limit of Quantification (LOQ) | ~0.5 - 1 ng/mL | ~50 - 100 ng/mL | LC-MS/MS offers significantly lower detection limits, crucial for bioanalysis where concentrations can be very low. |
| Linearity (r²) | > 0.995 | > 0.99 | Both methods can achieve excellent linearity, but the range for LC-MS/MS will extend to much lower concentrations. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | The use of this compound in LC-MS/MS provides superior accuracy by correcting for matrix effects and extraction losses. |
| Precision (%RSD) | < 10% | < 15% | Isotope dilution LC-MS/MS methods are generally more precise due to the effective normalization by the internal standard. |
| Selectivity | Very High | Moderate to High | LC-MS/MS can differentiate Dioxybenzone from co-eluting matrix components and metabolites based on mass-to-charge ratio, which is a significant advantage over UV detection. |
| Matrix Effect | Compensated by IS | Can be significant | This compound co-elutes and experiences similar ionization suppression or enhancement as the analyte, thus correcting for this variability. HPLC-UV is more susceptible to interferences from the sample matrix. |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for the LC-MS/MS and HPLC-UV analysis of Dioxybenzone.
Protocol 1: LC-MS/MS with this compound Internal Standard
This method is suitable for the quantification of Dioxybenzone in complex matrices like plasma or water samples.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the sample (e.g., plasma or water), add an appropriate amount of this compound working solution as the internal standard.
-
Pre-condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 50 mm, 1.9 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
MS System: Agilent 6470B Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Dioxybenzone: Precursor Ion > Product Ion (specific m/z to be optimized).
-
This compound: Precursor Ion > Product Ion (specific m/z to be optimized, typically precursor ion is +3 Da compared to the analyte).
-
Protocol 2: HPLC-UV Analysis
This method is suitable for formulations or samples where Dioxybenzone concentrations are expected to be relatively high.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample, add 3 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~288 nm (based on the UV absorbance maximum of Dioxybenzone).
-
Injection Volume: 20 µL.
3. Quantification
-
An external calibration curve is constructed by plotting the peak area of Dioxybenzone standards against their known concentrations. The concentration of Dioxybenzone in the sample is then determined from this curve.
Visualizing the Cross-Validation Workflow
A well-defined workflow is essential for any cross-validation study. The following diagram illustrates the logical flow of comparing the two analytical methods for Dioxybenzone analysis.
Caption: Workflow for the cross-validation of LC-MS/MS and HPLC-UV methods.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Dioxybenzone-d3
This guide provides immediate and essential safety protocols for laboratory personnel handling Dioxybenzone-d3. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
This compound, a deuterated analog of Dioxybenzone, is a yellow powder.[1] While specific data for the deuterated form is limited, the safety precautions for Dioxybenzone should be strictly followed. Dioxybenzone is known to be irritating to the eyes, respiratory system, and skin.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and Solids Handling | - Nitrile gloves- Lab coat- Safety goggles with side shields- Dust mask or respirator (in case of insufficient ventilation)[2] |
| Preparing Solutions | - Nitrile gloves- Lab coat- Chemical splash goggles[2]- Face shield (if splashing is likely) |
| General Laboratory Use | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Lab coat or chemical-resistant apron- Chemical splash goggles[2]- Dust respirator |
Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled as this compound.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
As Dioxybenzone is sensitive to light, store it in a light-resistant container.
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
When weighing the powder, use a balance with a draft shield to prevent dispersal.
-
To prepare solutions, slowly add the powder to the solvent to avoid splashing.
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste materials containing this compound, including contaminated PPE, in a clearly labeled, sealed, and compatible waste container.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
